1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKBQGBSUCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454831 | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-01-2 | |
| Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the preparation of various pharmaceutical compounds, including the long-acting beta-adrenoceptor agonist Arformoterol.[1][2][3][4] This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient laboratory synthesis. A visual representation of the synthetic workflow is also included to enhance understanding.
Introduction
This compound, also known as 2-bromo-4'-benzyloxy-3'-nitroacetophenone, is a crucial building block in organic synthesis. Its structure incorporates a bromoacetyl group, making it a versatile reagent for alkylation reactions, particularly in the development of new therapeutic agents. This guide focuses on the prevalent and reliable methods for its preparation, primarily involving the bromination of its precursor, 4-benzyloxy-3-nitroacetophenone.
Synthesis Pathways
The synthesis of the target compound is typically achieved through a two-step process starting from commercially available materials. The general pathway involves the benzylation of a substituted acetophenone followed by bromination of the alpha-carbon of the acetyl group.
Caption: General synthesis pathway for this compound.
Step 1: Synthesis of 4-Benzyloxy-3-nitroacetophenone
The initial step involves the protection of the hydroxyl group of 4-hydroxy-3-nitroacetophenone with a benzyl group. This is a standard Williamson ether synthesis.
Step 2: Bromination of 4-Benzyloxy-3-nitroacetophenone
The second and final step is the selective bromination of the methyl group of the acetophenone. Two common methods are employed for this transformation, each with its own advantages.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Synthesis of 4-Benzyloxy-3-nitroacetophenone
This protocol outlines the benzylation of 4-hydroxy-3-nitroacetophenone.[5]
-
Materials:
-
4-hydroxy-3-nitroacetophenone
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI)
-
Benzyltributylammonium chloride (TEBA)
-
Benzyl chloride
-
Water
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 500 ml flask, dissolve 20 g of 4-hydroxy-3-nitroacetophenone in 100 ml of water and 100 ml of chloroform.
-
To the solution, add 17 g of K2CO3, 1.7 g of NaI, and 3.5 g of TEBA.
-
Add 14 ml of benzyl chloride to the mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it once with a saturated sodium bicarbonate solution, followed by two washes with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield yellow crystals.
-
Bromination Method A: Using Bromine in Chloroform
This protocol details the bromination of 4-benzyloxy-3-nitroacetophenone using elemental bromine.[6]
-
Materials:
-
4-Benzyloxy-3-nitroacetophenone
-
Bromine
-
Chloroform
-
Benzene
-
-
Procedure:
-
Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform.
-
While stirring, add a solution of 3.2 g of bromine in 5 ml of chloroform dropwise.
-
Continue stirring the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 ml of benzene and dry to obtain the final product.
-
Bromination Method B: Using Trimethylphenylammonium Tribromide
This protocol provides an alternative bromination method using a solid bromine source, which can be easier to handle.[1][2]
-
Materials:
-
4-Benzyloxy-3-nitroacetophenone
-
Trimethylphenylammonium tribromide
-
Dichloromethane
-
-
Procedure:
-
Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane.
-
Add 277 g of trimethylphenylammonium tribromide to the solution.
-
Heat the reaction mixture to 30°C and maintain for 4 hours.
-
Upon completion of the reaction, pour the residual liquid into water.
-
Filter the resulting solid, wash with water, and dry to yield the final product.
-
Data Presentation
The following table summarizes the quantitative data from the described synthesis protocols.
| Step | Reactant | Reagent(s) | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| Synthesis of 4-Benzyloxy-3-nitroacetophenone | 4-Hydroxy-3-nitroacetophenone | Benzyl chloride, K2CO3, NaI, TEBA | Water, Chloroform | 89.9 | 134 - 136 | |
| Bromination (Method A) | 4-Benzyloxy-3-nitroacetophenone | Bromine | Chloroform | ~75 | 135 - 136 | [6] |
| Bromination (Method B) | 4-Benzyloxy-3-nitroacetophenone | Trimethylphenylammonium tribromide | Dichloromethane | 98 | Not specified | [1][2] |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
References
- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [amp.chemicalbook.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 3. This compound CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a key intermediate in pharmaceutical synthesis.
Chemical and Physical Properties
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is an aromatic organic compound characterized by the presence of bromo, benzyloxy, and nitro functional groups attached to an acetophenone core.[1] It presents as a pale yellow to cream-colored crystalline powder at room temperature.[1][2][3]
Table 1: Physicochemical Properties of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
| Property | Value | Source(s) |
| CAS Number | 43229-01-2 | [2][3] |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [2][4][5] |
| Molecular Weight | 350.16 g/mol | [2][4] |
| Appearance | Pale yellow to cream crystalline powder | [1][2][3] |
| Melting Point | 134-138 °C | [2][3] |
| Boiling Point | 465.2 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methylene Chloride, sparingly soluble in Ethyl Acetate, insoluble in water. | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone typically involves the bromination of its precursor, 4'-benzyloxy-3'-nitroacetophenone. Below are detailed experimental protocols derived from available literature.
Protocol 1: Bromination using Trimethylphenylammonium Tribromide
This method outlines the synthesis via the reaction of 4'-benzyloxy-3'-nitroacetophenone with trimethylphenylammonium tribromide in a suitable solvent.
-
Step 1: Dissolution 200 g of 4-benzyloxy-3-nitroacetophenone is dissolved in 1000 mL of dichloromethane.[3]
-
Step 2: Reagent Addition 277 g of trimethylphenylammonium tribromide is added to the solution.[3]
-
Step 3: Reaction The reaction mixture is heated to 300 °C and maintained at this temperature for 4 hours.[3]
-
Step 4: Work-up and Isolation Upon completion, the residual liquid is poured into water. The resulting solid is filtered, washed with water, and dried to yield the final product, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.[3] A yield of 98% has been reported for this method.[3]
Protocol 2: Bromination using Bromine in Chloroform
An alternative synthesis route involves the direct bromination of the precursor with elemental bromine.
-
Step 1: Dissolution 5.4 g of 4-benzyloxy-3-nitroacetophenone is dissolved in 60 ml of chloroform.[6]
-
Step 2: Reagent Addition A solution of 3.2 g of bromine in 5 ml of chloroform is added dropwise to the stirred solution.[6]
-
Step 3: Reaction The mixture is stirred for an additional 30 minutes after the addition is complete.[6]
-
Step 4: Work-up and Isolation The reaction product is concentrated under reduced pressure. The resulting crystalline residue is washed with 20 ml of benzene and dried to yield the final product.[6]
Applications in Drug Development
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Arformoterol Tartrate.[3][4] Arformoterol is a long-acting beta-2 adrenoceptor agonist used for the long-term treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[3][4] The bromo and nitro functionalities on the molecule make it a versatile building block for further chemical modifications.[1]
Safety, Handling, and Storage
Proper handling and storage of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone are essential to ensure laboratory safety.
-
Hazard Identification : This compound is known to cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[7]
-
Handling Precautions :
-
Storage :
-
First Aid Measures :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation : Remove the victim to fresh air. If breathing is difficult, provide oxygen.[8]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not let the product enter drains.[7]
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]
- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [m.chemicalbook.com]
- 4. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 5. CAS 43229-01-2 | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone - Synblock [synblock.com]
- 6. prepchem.com [prepchem.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. fishersci.com [fishersci.com]
What is the CAS number for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone?
An in-depth technical guide on 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis.
Introduction
This compound is a chemical compound primarily utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a bromoethanone group attached to a substituted phenyl ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications for researchers, scientists, and professionals in drug development.
The Chemical Abstracts Service (CAS) number for this compound is 43229-01-2 .[1][2][3][4][5][6][7]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 43229-01-2 |
| Molecular Formula | C₁₅H₁₂BrNO₄[2][3][4][5] |
| Molecular Weight | 350.17 g/mol [2][4] |
| Appearance | Pale yellow to cream colored crystalline powder[1] |
| Melting Point | 135-137°C[1] |
| Boiling Point | 465.2°C at 760 mmHg[1] |
| Density | 1.517 g/cm³[1] |
| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water.[1] |
| Purity | ≥97% or ≥98.0%[1][2] |
| Storage | 2-8°C, Inert atmosphere[3][4] |
Synonyms for this compound include:
-
2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]-ethanone[1][4][6]
-
4'-(Benzyloxy)-2-bromo-3'-nitroacetophenone[4]
-
Formoterol Bromide[1]
Synthesis Protocol
This compound is synthesized from 4-benzyloxy-3-nitroacetophenone. The following protocol details the bromination reaction to yield the final product.
Experimental Protocol:
-
Step 1: Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane.
-
Step 2: Add 277 g of trimethylphenylammonium tribromide to the solution.
-
Step 3: Heat the reaction mixture to 30°C and maintain for 4 hours.
-
Step 4: Upon completion of the reaction, pour the residual liquid into water.
-
Step 5: Filter the resulting solid, wash it, and dry to obtain this compound.
This protocol has been reported to yield approximately 253 g of the product, which corresponds to a 98% yield.[8]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of Arformoterol Tartrate.[1][8] Arformoterol is a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1][8] This intermediate is crucial for constructing the core structure of the final active pharmaceutical ingredient.[9]
As a synthetic intermediate, this compound is not intended for direct therapeutic use, and its own biological signaling pathways are not typically a subject of investigation. The pharmacological activity is a characteristic of the final drug molecule, Arformoterol.
Safety and Handling
Based on available safety data, this compound is associated with several hazards. Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when working with this substance.
References
- 1. This compound CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chemscene.com [chemscene.com]
- 3. 43229-01-2|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 43229-01-2 1-(4-(Benzyloxy)-3- Nitrophenyl)-2- Bromoethanone [seinepharma.com]
- 6. This compound, CAS No. 43229-01-2 - iChemical [ichemical.com]
- 7. This compound [lgcstandards.com]
- 8. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 9. veeprho.com [veeprho.com]
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone molecular structure and weight
An In-depth Technical Guide to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Identifiers
This compound is a substituted acetophenone. The structure features a benzene ring substituted with a benzyloxy group, a nitro group, and a bromoacetyl group.
-
IUPAC Name: this compound
-
Synonyms: 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, Formoterol Bromide[1][2]
-
SMILES: BrCC(=O)C1=CC=C(OCC2=CC=CC=C2)C(--INVALID-LINK--=O)=C1[3]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This compound typically presents as a pale yellow to cream-colored crystalline powder.[5][6] It is soluble in methylene chloride, sparingly soluble in ethyl acetate, and insoluble in water.[5][6]
| Property | Value |
| Molecular Weight | 350.16 g/mol [1][6] |
| Melting Point | 135-137 °C[5][6] |
| Boiling Point | 465.2 °C at 760 mmHg[1][5] |
| Density | 1.517 g/cm³[5] |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Arformoterol.[2][5] Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[5] The compound serves as a precursor in the formation of chiral intermediates leading to the final active pharmaceutical ingredient.
Experimental Protocols
Synthesis of this compound
This protocol describes the alpha-bromination of 4-benzyloxy-3-nitroacetophenone to yield the target compound.
Materials:
-
4-Benzyloxy-3-nitroacetophenone
-
Chloroform (CHCl3)
-
Bromine (Br2)
-
Benzene
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform in a round-bottom flask equipped with a stirrer.
-
Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.
-
While stirring the solution of the acetophenone, add the bromine solution dropwise.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Concentrate the reaction product under reduced pressure using a rotary evaporator.
-
Wash the resulting crystalline residue with 20 ml of benzene.
-
Dry the product to obtain 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone (this compound).
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursor, 4-benzyloxy-3-nitroacetophenone.
Caption: Synthesis of this compound.
References
- 1. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]
- 2. This compound CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. prepchem.com [prepchem.com]
- 4. CN110627673B - Preparation method of formoterol key intermediate - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. dev.klivon.com [dev.klivon.com]
Spectroscopic and Synthetic Profile of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone (CAS No: 43229-01-2). This compound is a key intermediate in the synthesis of various pharmaceutical agents. This document details its synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and presents this information in a clear, structured format for research and development applications.
Spectroscopic Data
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | Ar-H (H-2') |
| ~7.90 | dd | 1H | Ar-H (H-6') |
| ~7.45 - 7.35 | m | 5H | Ar-H (benzyloxy) |
| ~7.20 | d | 1H | Ar-H (H-5') |
| ~5.30 | s | 2H | -OCH₂- |
| ~4.40 | s | 2H | -COCH₂Br |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~190.0 | C=O |
| ~155.0 | C-4' |
| ~140.0 | C-3' |
| ~135.0 | C (ipso, benzyloxy) |
| ~132.0 | C-1' |
| ~130.0 | C-6' |
| ~129.0 | C (para, benzyloxy) |
| ~128.8 | C (ortho, benzyloxy) |
| ~127.5 | C (meta, benzyloxy) |
| ~125.0 | C-2' |
| ~115.0 | C-5' |
| ~71.0 | -OCH₂- |
| ~30.5 | -COCH₂Br |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (carbonyl) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | N-O (nitro) asymmetric & symmetric stretch |
| ~1250 | Strong | C-O (ether) stretch |
| ~1100 | Medium | C-N stretch |
| ~700 - 600 | Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 351/349 | Moderate | [M]⁺ (Molecular ion) |
| 258 | High | [M - CH₂Br]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is typically achieved through the bromination of its precursor, 4'-benzyloxy-3'-nitroacetophenone. The following protocol is based on established synthetic methods found in the literature, including Chinese patent CN108358791A.[1]
Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
Materials:
-
4'-Benzyloxy-3'-nitroacetophenone
-
Trimethylphenylammonium tribromide
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 200 g of 4'-benzyloxy-3'-nitroacetophenone in 1000 mL of dichloromethane in a suitable reaction vessel.
-
Add 277 g of trimethylphenylammonium tribromide to the solution.
-
Heat the reaction mixture to reflux (approximately 39-40°C for dichloromethane) and maintain for 4 hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a sufficient volume of water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the product to obtain 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
This procedure is reported to yield approximately 253 g (98%) of the final product.[1]
Visualizations
Synthesis Workflow of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
Caption: A flowchart illustrating the synthetic pathway for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
References
Technical Guide: Solubility Profile of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of pharmacologically active molecules such as Arformoterol Tartrate.[1] A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
-
Molecular Formula: C₁₅H₁₂BrNO₄[2]
-
Molecular Weight: 350.17 g/mol [2]
-
Appearance: Pale yellow to cream colored crystalline powder[1]
-
Melting Point: 135-137°C (solvent: ethanol)[1]
Solubility Data
A review of available literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. However, qualitative solubility information has been reported. The following table summarizes the known solubility profile of the compound.
| Solvent | IUPAC Name | Qualitative Solubility |
| Methylene Chloride | Dichloromethane | Soluble[1] |
| Ethyl Acetate | Ethyl ethanoate | Sparingly Soluble[1] |
| Water | Water | Insoluble[1] |
This information suggests that the compound is best dissolved in chlorinated organic solvents, shows limited solubility in esters, and is poorly soluble in aqueous media. For precise quantitative analysis, experimental determination is necessary.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the quantitative solubility of this compound in various organic solvents using the widely accepted equilibrium shake-flask method. This method is designed to ascertain the thermodynamic equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically resistant to the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
To each vial, add a known volume of a specific organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
For HPLC or UV-Vis analysis, the saturated solution will likely need to be diluted to fall within the linear range of the calibration curve.
-
-
Data Calculation and Presentation
-
Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL).
-
All measurements should be performed in triplicate to ensure accuracy and precision.
-
The results should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 2-Bromo-4'-benzyloxy-3'-nitroacetophenone: Physical Appearance and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, stability profile, and analytical methodologies for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Arformoterol, a long-acting β2-adrenoceptor agonist. This document is intended to serve as a critical resource for researchers and professionals involved in the development and quality control of pharmaceuticals. All quantitative data is presented in structured tables, and detailed experimental protocols for synthesis and analysis are provided.
Physicochemical Properties
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a multi-substituted aromatic ketone.[1] At room temperature, it presents as a pale yellow to cream-colored crystalline powder.[2][3]
Identification and General Properties
| Property | Value | Reference |
| CAS Number | 43229-01-2 | [4] |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [4] |
| Molecular Weight | 350.16 g/mol | [4] |
| Appearance | Pale yellow to cream crystalline powder | [2][3] |
| Odor | Not available / Faint chemical scent | [1][2] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | 134-138 °C | [2] |
| Boiling Point (Predicted) | 465 °C | [2] |
| Density (Predicted) | 1.5 g/cm³ | [2] |
| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [2][3] |
Stability and Storage
Chemical Stability
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is stable under ordinary conditions of use and storage.[2] However, it is sensitive to light and moisture.[2]
Conditions to Avoid
To ensure the integrity of the compound, the following conditions should be avoided:
-
Moisture[2]
-
Light[2]
-
Heat, sparks, open flames, and other ignition sources[2]
-
Contact with incompatible materials[2]
Incompatible Materials
The compound should not be stored with or exposed to:
Hazardous Decomposition Products
When heated to decomposition, it may emit toxic fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide[2]
Recommended Storage
For optimal stability, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly closed and protected from sunlight.[2] It is recommended to keep air contact to a minimum.[2]
Role in Pharmaceutical Synthesis
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a crucial intermediate in the synthesis of Arformoterol Tartrate, a long-acting β2-adrenoceptor agonist used for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[3][5][6] Its functional groups, including the bromo and nitro moieties, make it a versatile building block for further chemical transformations.[1]
Experimental Protocols
Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
This protocol is based on a documented synthesis procedure.[3][5]
Materials:
-
4-Benzyloxy-3-nitroacetophenone
-
Dichloromethane
-
Trimethylphenylammonium tribromide
-
Water
Procedure:
-
Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane in a suitable reaction vessel.
-
Add 277 g of trimethylphenylammonium tribromide to the solution.
-
Heat the reaction mixture to 30 °C and maintain this temperature for 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion of the reaction, pour the residual liquid into water.
-
Filter the resulting solid, wash it with water, and dry it to obtain 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
Analytical Characterization
The following are representative protocols for the analytical characterization of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, based on standard methods for similar compounds.
This method is adapted from a protocol for a structurally similar compound and serves as a starting point for method development.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% acid.
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: Ambient
-
Detection wavelength: Determined by UV scan (typically around 254 nm for aromatic compounds)
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Processing: Integrate the peak areas to determine the purity of the sample and quantify any impurities.
This is a general protocol for obtaining a ¹H NMR spectrum.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) data for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.
-
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflection) accessory or KBr press.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O of the ketone, NO₂ stretching, C-Br stretching, and aromatic C-H and C=C bonds).
Safety Information
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[2]
Conclusion
This technical guide has detailed the essential physical, chemical, and stability characteristics of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. Its primary utility as a key intermediate in pharmaceutical synthesis, particularly for Arformoterol, has been highlighted. The provided experimental protocols for synthesis and analytical characterization offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to the outlined storage and handling recommendations is crucial for maintaining its quality and ensuring safety.
References
- 1. Separation of 2-Bromo-4’-nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Arformoterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stability indicating HPLC method: Significance and symbolism [wisdomlib.org]
- 6. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS No. 43229-01-2), a key intermediate in the synthesis of pharmaceuticals such as Arformoterol.[1] Adherence to rigorous safety protocols is paramount when working with this and other alpha-bromoketones, which are known for their reactive nature.
Chemical and Physical Properties
This compound is a pale yellow to cream-colored crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 43229-01-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [2][3][4][5][6][7] |
| Molecular Weight | 350.16 g/mol | [4] |
| Appearance | Pale yellow to cream-colored crystalline powder | [1][2] |
| Melting Point | 135-137 °C | [1][8] |
| Boiling Point | 465.2 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.517 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [1][2] |
| Storage | Store in a cool, dry place.[2] Inert atmosphere, 2-8°C.[4][7] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and associated hazard and precautionary statements are summarized below.
GHS Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source:[4]
A workflow for initial hazard assessment upon receiving the chemical is depicted below.
Caption: Initial Chemical Receipt and Inspection Workflow.
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE is provided below.
Caption: Essential Personal Protective Equipment (PPE).
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid contact with skin and eyes.
-
Contaminated work clothing should not be allowed out of the workplace.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Fire Fighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.
-
Accidental Release:
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
-
Do not let product enter drains.
-
Experimental Protocols: Synthesis of Arformoterol Intermediate
While specific safety protocols for handling this compound are not extensively detailed in the literature, its use as an intermediate in Arformoterol synthesis provides context. The following is a generalized protocol for the condensation step involving this compound, with integrated safety measures.
Reaction: Condensation of (R)-N-benzyl-N-(1-(4-methoxyphenyl)propan-2-yl)amine with this compound.
Methodology:
-
Preparation:
-
All operations should be conducted in a certified chemical fume hood.
-
The researcher must be wearing all prescribed PPE (lab coat, nitrile gloves, safety goggles).
-
Ensure all glassware is dry and free of contaminants.
-
-
Reagent Handling:
-
This compound should be weighed in the fume hood to avoid dust inhalation. Use a powder-free technique or a balance with a draft shield.
-
The amine reactant and solvents (e.g., acetonitrile, THF) should be handled with care, avoiding inhalation of vapors.
-
-
Reaction Setup:
-
The reaction is typically carried out in a suitable solvent in the presence of a base (e.g., potassium carbonate).
-
The reagents are added to the reaction vessel at a controlled temperature, often at room temperature or slightly elevated temperatures.
-
-
Monitoring and Work-up:
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. All extraction and washing steps should be performed in a separatory funnel within the fume hood.
-
-
Waste Disposal:
-
All chemical waste, including solvents and residual solids, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
-
A logical diagram for handling this reactive intermediate is shown below.
Caption: Safe Handling Workflow for Reactive Intermediates.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Recommended storage is in a refrigerator at 2-8°C under an inert atmosphere.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations.
This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers and professionals must always consult the most current Safety Data Sheet provided by the supplier and adhere to all institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. 43229-01-2|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. a2bchem.com [a2bchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 8. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 9. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Starting materials for the synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a multi-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a three-step sequence starting from p-hydroxyacetophenone. The overall transformation involves:
-
Nitration: Introduction of a nitro group onto the aromatic ring of p-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone.
-
Benzylation: Protection of the phenolic hydroxyl group of 4-hydroxy-3-nitroacetophenone as a benzyl ether to form 4-(benzyloxy)-3-nitroacetophenone.
-
Bromination: Alpha-bromination of the acetyl group of 4-(benzyloxy)-3-nitroacetophenone to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for easy comparison of different methodologies.
Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone from p-Hydroxyacetophenone
The nitration of p-hydroxyacetophenone is a critical first step. Several methods have been reported, including traditional nitration with nitric acid and more recent, milder "green" chemistry approaches.
A mixture of p-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% acetic acid aqueous solution (15 mL), and copper acetate monohydrate (0.074 g, 0.37 mmol) is placed in a three-necked flask.[1] While stirring at room temperature, 27 drops of ammonia water (1.0 g, 8.1 mmol) are added, followed by the dropwise addition of 65% concentrated nitric acid (0.8 g, 8.1 mmol).[1] The reaction mixture is then heated to 100°C and stirred for 24 hours.[1] After cooling to room temperature, the mixture is filtered. The filtrate is concentrated to remove most of the solvent. Water (50 mL) is added to the residue, and the product is extracted with ethyl acetate (4 x 20 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-hydroxy-3-nitroacetophenone.[1]
In a 10 mL microwave pressure tube, 4-hydroxyacetophenone (0.5010 g, 3.68 mmol), calcium nitrate (1.2509 g, 6.91 mmol), and glacial acetic acid (2.5 mL) are combined.[2] The tube is sealed and irradiated in a microwave reactor for 1 minute at a power ranging from 1 to 32 W.[2] The resulting mixture is then filtered and the product is recrystallized from approximately 2 mL of ethyl acetate to give pure 4-hydroxy-3-nitroacetophenone.[2]
Caption: Experimental workflows for the nitration of p-hydroxyacetophenone.
| Parameter | Method A: NH₄NO₃/Cu Catalyst | Method B: Microwave-Assisted |
| Starting Material | p-Hydroxyacetophenone | p-Hydroxyacetophenone |
| Nitrating Agent | Nitric acid/Ammonia water | Calcium Nitrate |
| Solvent | 80% Acetic Acid (aq.) | Glacial Acetic Acid |
| Catalyst | Copper Acetate Monohydrate | None |
| Reaction Time | 24 hours | 1 minute |
| Temperature | 100°C | Microwave Irradiation |
| Yield | 85.3%[1] | High (not specified)[2] |
| Purification | Extraction and concentration | Recrystallization |
Step 2: Synthesis of 4-(Benzyloxy)-3-nitroacetophenone from 4-Hydroxy-3-nitroacetophenone
This step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis. This is a standard procedure in organic synthesis.
To a solution of 4-hydroxy-3-nitroacetophenone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, a base (1.1 - 2.0 equivalents) like potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. Subsequently, a benzylating agent such as benzyl bromide or benzyl chloride (1.0 - 1.5 equivalents) is added dropwise. The reaction mixture is then heated to an appropriate temperature (e.g., 80-90°C) and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | General Benzylation Protocol |
| Starting Material | 4-Hydroxy-3-nitroacetophenone |
| Reagents | Benzyl Bromide or Benzyl Chloride, Base (e.g., K₂CO₃) |
| Solvent | DMF or Acetone |
| Reaction Time | Monitored by TLC |
| Temperature | 80-90°C (typical) |
| Yield | High (generally) |
| Purification | Column Chromatography |
Step 3: Synthesis of this compound from 4-(Benzyloxy)-3-nitroacetophenone
The final step is the alpha-bromination of the ketone. This reaction is typically carried out using elemental bromine or N-bromosuccinimide (NBS).
In a suitable flask, 4-(benzyloxy)-3-nitroacetophenone (5.4 g) is dissolved in chloroform (60 mL).[2] A solution of bromine (3.2 g) in chloroform (5 mL) is added dropwise to the stirred solution.[2] After the addition is complete, the mixture is stirred for an additional 30 minutes.[2] The reaction product is then concentrated under reduced pressure. The resulting crystalline residue is washed with benzene (20 mL) and dried to afford 5.5 g of this compound.[2]
N-Bromosuccinimide (NBS) can also be employed for the α-bromination of acetophenones, often in the presence of a radical initiator or under acidic conditions. This method can sometimes offer better selectivity and milder reaction conditions compared to using elemental bromine.
Caption: Experimental workflow for the bromination of 4-(benzyloxy)-3-nitroacetophenone.
| Parameter | Bromination with Br₂ |
| Starting Material | 4-(Benzyloxy)-3-nitroacetophenone |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Chloroform |
| Reaction Time | 30 minutes (post-addition) |
| Temperature | Not specified (likely room temp.) |
| Yield | ~83% (calculated from given masses) |
| Product M.P. | 135-136°C[2] |
| Purification | Washing with benzene and drying |
Conclusion
The synthesis of this compound is a well-established three-step process. The choice of reagents and reaction conditions for the initial nitration step can be adapted to favor greener and safer protocols. The subsequent benzylation and bromination steps are standard transformations in organic synthesis. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this important synthetic intermediate.
References
An In-depth Technical Guide on Dapagliflozin, a potent SGLT2 Inhibitor
Abstract: This technical guide provides a comprehensive overview of Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. The document details its mechanism of action, associated signaling pathways, and a summary of key quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided for key research methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of Dapagliflozin's therapeutic potential and research applications.
Note on CAS 43229-01-2: The CAS number provided in the query, 43229-01-2, corresponds to the chemical intermediate 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone [1][2][3]. This compound is utilized in the synthesis of various pharmaceutical agents. However, the request for an in-depth guide on signaling pathways and clinical data strongly indicates an interest in the final active pharmaceutical ingredient, Dapagliflozin . Dapagliflozin is a widely researched SGLT2 inhibitor with extensive data on its biological effects and clinical outcomes. This guide will, therefore, focus on Dapagliflozin.
Introduction to Dapagliflozin
Dapagliflozin is an oral, once-daily SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[4] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to the excretion of excess glucose in the urine.[4][5] Beyond its glucose-lowering effects, extensive clinical trials have demonstrated significant cardiovascular and renal benefits, expanding its indications to include heart failure and chronic kidney disease.[5][6][7][8]
Mechanism of Action and Signaling Pathways
Dapagliflozin's primary mode of action is the selective inhibition of SGLT2 in the proximal renal tubules, which is independent of insulin secretion.[5] This leads to glucosuria and a reduction in blood glucose levels. Additionally, Dapagliflozin has been shown to modulate several intracellular signaling pathways, contributing to its cardioprotective and renoprotective effects.
Key Signaling Pathways Modulated by Dapagliflozin:
-
Akt/mTOR Pathway: In diabetic cardiomyopathy, Dapagliflozin has been shown to increase the expression of Connexin 43 (Cx43) in cardiomyocytes by modulating the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[9]
-
HIF-2α Signaling Pathway: Dapagliflozin can attenuate cardiac fibrosis and inflammation in arrhythmogenic cardiomyopathy by reverting the HIF-2α signaling pathway.[10]
-
PI3K/AKT Pathway: The drug mitigates cellular stress and inflammation in cardiomyocytes and aortic endothelial cells through the activation of the PI3K/AKT pathway.[6]
-
TGF-β1/Smad Signaling Pathway: Dapagliflozin has been found to ameliorate cardiac fibrosis by inhibiting the TGF-β1/Smad signaling pathway in a normoglycemic rabbit model of chronic heart failure.[11]
-
AMPK Activation: Experimental studies suggest that SGLT2 inhibitors like Dapagliflozin promote the activation of 5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12]
Caption: Dapagliflozin's mechanism of action and key signaling pathways.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of Dapagliflozin have been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Key Clinical Trial Outcomes for Dapagliflozin
| Trial Name | Patient Population | Primary Endpoint | Result |
| DAPA-HF | Heart Failure with Reduced Ejection Fraction (HFrEF) | Composite of cardiovascular death or worsening heart failure | 16.3% in Dapagliflozin group vs. 21.2% in placebo group (HR 0.74)[13] |
| DECLARE-TIMI 58 | Type 2 Diabetes with or at risk for Atherosclerotic Cardiovascular Disease | Composite of MACE (CV death, MI, stroke) and Composite of CV death or hospitalization for heart failure | Non-inferior for MACE; Superior for CV death/hHF (4.9% vs 5.8%; HR 0.83) |
| DAPA-CKD | Chronic Kidney Disease with or without T2DM | Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death | 9.2% in Dapagliflozin group vs. 14.5% in placebo group (HR 0.61) |
| DELIVER | Heart Failure with mildly reduced or preserved Ejection Fraction (HFpEF) | Composite of worsening heart failure or cardiovascular death | 16.4% in Dapagliflozin group vs. 19.5% in placebo group (HR 0.82) |
Table 2: Effects of Dapagliflozin on Metabolic Parameters (Real-World Evidence)
| Parameter | Baseline (Mean) | Change after 6 months |
| HbA1c | 8.5% | -1.6%[14] |
| Body Weight | 93.5 kg | -2.9 kg[14] |
| Systolic Blood Pressure | 138.4 mmHg | -4.8 mmHg[14] |
| Diastolic Blood Pressure | 81.3 mmHg | -2.7 mmHg[14] |
Experimental Protocols
This section details representative experimental methodologies used to investigate the effects of Dapagliflozin in preclinical models.
Diabetic Cardiomyopathy Animal Model
Objective: To investigate the effects of Dapagliflozin on cardiac function and pathology in a model of diabetic cardiomyopathy.
Methodology:
-
Animal Model: 12-14 week old male db/db mice (a model of type 2 diabetes) are used.[15]
-
Induction of Cardiomyopathy: Angiotensin II is infused subcutaneously at a rate of 1000 ng/kg/min for 30 days using an osmotic pump to induce cardiac hypertrophy, fibrosis, and inflammation.[15]
-
Dapagliflozin Administration: Dapagliflozin is administered concomitantly in the drinking water at a dose of 1.5 mg/kg/day.[15]
-
Outcome Measures:
-
Blood glucose levels are monitored regularly.
-
Cardiac function is assessed by echocardiography to measure parameters like left ventricular fractional shortening.
-
At the end of the study, hearts are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., quantitative real-time PCR for inflammatory markers like TNFα and TLR4).[15]
-
Caption: Workflow for a diabetic cardiomyopathy animal study.
In Vitro Cardiomyocyte Culture
Objective: To assess the direct effects of Dapagliflozin on cardiomyocytes under high glucose conditions.
Methodology:
-
Cell Culture: Cardiomyocytes are isolated from neonatal rats or mice and cultured under standard conditions.
-
Experimental Conditions: Cells are exposed to high glucose concentrations (e.g., 17.5–33 mM) to mimic hyperglycemic conditions.[15]
-
Dapagliflozin Treatment: Dapagliflozin is added to the culture medium at various concentrations.
-
Outcome Measures:
-
Intracellular calcium transients are measured using fluorescent indicators like Indo-1 to assess cellular calcium handling.[15]
-
Reactive oxygen species (ROS) production is quantified using fluorescent probes.
-
Gene and protein expression of inflammatory and fibrotic markers are analyzed by qPCR and Western blotting, respectively.
-
Synthesis Overview
While this guide focuses on the biological activity of Dapagliflozin, a brief overview of its synthesis is relevant for drug development professionals. A common synthetic route involves the coupling of a protected gluconolactone with an appropriate aryl lithium species, followed by reduction and deprotection steps.[5][7][16] The intermediate identified by CAS 43229-01-2, 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, can be a precursor to the aryl portion of the molecule in some synthetic strategies.
Conclusion
Dapagliflozin is a well-established therapeutic agent whose benefits extend beyond glycemic control to encompass significant cardiovascular and renal protection. Its multifaceted mechanism of action, involving both the primary inhibition of SGLT2 and the modulation of key intracellular signaling pathways, makes it a subject of ongoing research and a cornerstone in the management of T2DM, heart failure, and chronic kidney disease. This guide provides a foundational understanding of its properties and the experimental approaches used to elucidate its effects, serving as a valuable resource for the scientific community.
References
- 1. CAS 43229-01-2: 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. guidechem.com [guidechem.com]
- 5. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 6. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Dapagliflozin – structure, synthesis, and new indications [zenodo.org]
- 9. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Effectiveness and safety of dapagliflozin in real-life patients: data from the DAPA-RWE Spanish multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium–glucose cotransporter 2 inhibitor Dapagliflozin attenuates diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Arformoterol from 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Arformoterol, a long-acting β2-adrenergic receptor agonist, starting from 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. The described synthetic route involves a multi-step process including chiral reduction, condensation, nitro group reduction, formylation, and debenzylation.
Overall Synthetic Workflow
The synthesis of Arformoterol from this compound is a five-step process. The workflow begins with an enantioselective reduction of the starting material to form a chiral bromo-alcohol. This intermediate is then condensed with a chiral amine. The subsequent steps involve the reduction of the nitro group, formylation of the resulting amine, and a final debenzylation to yield Arformoterol.
Application Notes and Protocols: The Role of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone in Arformoterol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the synthesis and reaction mechanism of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a critical intermediate in the asymmetric synthesis of Arformoterol, a potent long-acting β2-adrenoceptor agonist. We present detailed protocols for its preparation and subsequent stereoselective reduction, summarize quantitative data in tabular form, and provide diagrams to illustrate the synthetic pathway and reaction mechanisms.
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenoceptor agonist used for the long-term treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Unlike racemic formoterol, Arformoterol is the single, active enantiomer responsible for bronchodilation, while the (S,S)-enantiomer is inactive and may contribute to pro-inflammatory effects.[2][3] The synthesis of enantiomerically pure Arformoterol is therefore of significant pharmaceutical interest.
A key strategic step in many synthetic routes is the creation of the chiral center at the benzylic alcohol. This is commonly achieved through the asymmetric reduction of the prochiral ketone, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. The stereochemical outcome of this single reaction dictates the configuration of the final active pharmaceutical ingredient. This document details the preparation of this key intermediate and its pivotal role in the Arformoterol synthesis pathway.
Overall Synthetic Pathway
The synthesis of Arformoterol from 4'-benzyloxy-3'-nitroacetophenone involves several key transformations. The initial bromination creates the α-haloketone, which is then stereoselectively reduced to establish the first chiral center. Subsequent steps involve epoxide formation, coupling with the chiral amine side chain, nitro group reduction, formylation, and final deprotection to yield the target molecule.
References
Application Notes and Protocols for the Bromination of 4'-(Benzyloxy)-3'-nitroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecules. This document details a protocol for the selective α-bromination of 4'-(benzyloxy)-3'-nitroacetophenone to yield 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone. This product is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of long-acting β-adrenoceptor agonists like Arformoterol, which is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The presence of both an electron-withdrawing nitro group and a bulky benzyloxy protecting group on the aromatic ring influences the reactivity of the starting material. The protocol provided is based on established methods that favor the selective bromination of the acetyl side-chain over electrophilic substitution on the aromatic ring[3][4][5].
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |
| 4'-(Benzyloxy)-3'-nitroacetophenone | C₁₅H₁₃NO₄ | 271.27 | 134-136 | N/A | [6] |
| 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone | C₁₅H₁₂BrNO₄ | 350.16 | 135-137 | up to 98 | [1][7] |
Experimental Protocol
This protocol describes the α-bromination of 4'-(benzyloxy)-3'-nitroacetophenone using trimethylphenylammonium tribromide as the brominating agent. This method is reported to provide a high yield of the desired product[1]. Alternative brominating agents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can also be employed[4][5][8].
Materials:
-
4'-(Benzyloxy)-3'-nitroacetophenone
-
Trimethylphenylammonium tribromide
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-(benzyloxy)-3'-nitroacetophenone (1.0 equivalent) in dichloromethane.
-
Addition of Brominating Agent: To the solution, add trimethylphenylammonium tribromide (1.1 to 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain it for a duration of 4 hours[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into water.
-
Isolation of Product: The crude product will precipitate out of the aqueous mixture. Collect the solid by filtration.
-
Purification: Wash the filtered solid with water and then dry it thoroughly. The resulting 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone is reported to be obtained in high yield (up to 98%)[1]. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol if necessary.
Safety Precautions:
-
Brominating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Visualizations
Below is a diagram illustrating the experimental workflow for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.
Caption: Experimental workflow for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.
References
- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. zenodo.org [zenodo.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Benzyloxy-3-nitroacetophenone | 14347-05-8 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Export Top Purity 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 43229-01-2 In Stock [fine-chemtech.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of long-acting beta-2 adrenergic receptor agonists. Its unique chemical structure, featuring a bromoethanone moiety for subsequent amine condensation and protected hydroxyl and nitro groups for further functionalization, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use in the synthesis of Arformoterol, a potent bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 43229-01-2 | [1][2][3][4] |
| Molecular Formula | C15H12BrNO4 | [1][2] |
| Molecular Weight | 350.17 g/mol | [2][3] |
| Appearance | Pale yellow to cream-colored crystalline powder | [1] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 465.2 °C at 760 mmHg | [1][5] |
| Density | 1.517 g/cm³ | [1] |
| Solubility | Soluble in methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [1] |
| Purity (HPLC) | >97% | [2] |
Application in the Synthesis of Arformoterol
This compound is a key starting material in the multi-step synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol. The synthetic strategy involves the stereoselective reduction of the ketone, followed by a series of transformations including nitro group reduction, formylation, and deprotection to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from 4-benzyloxy-3-nitroacetophenone.
Materials:
-
4-benzyloxy-3-nitroacetophenone
-
Bromine
-
Chloroform
-
Benzene
Procedure:
-
Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform.
-
With stirring, add a mixture of 3.2 g of bromine and 5 ml of chloroform dropwise to the solution.
-
Continue stirring the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 ml of benzene.
-
Dry the product to obtain this compound.[6]
Quantitative Data:
| Reactant | Moles | Product | Yield | Melting Point |
| 4-benzyloxy-3-nitroacetophenone (5.4 g) | 0.02 mol | This compound (5.5 g) | ~78% | 135-136 °C |
Protocol 2: Synthesis of (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol
This protocol details the asymmetric reduction of the ketone to the corresponding chiral alcohol, a critical step in the synthesis of Arformoterol.
Materials:
-
This compound
-
(3aS-cis)-(-)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazole-2-isopropyl borane (as catalyst)
-
Borane dimethyl sulfide complex
-
Tetrahydrofuran (THF)
-
Acetone
-
Dichloromethane
-
Water
Procedure:
-
In a reaction vessel, combine 500 g of this compound, 5 L of THF, and 50 g of the chiral borane catalyst.
-
Cool the mixture to 0-5 °C.
-
Slowly add 160 mL of borane dimethyl sulfide complex, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Quench the reaction by the dropwise addition of 500 mL of acetone.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
To the residue, add 3 L of dichloromethane and 2 L of water. Stir and separate the layers.
-
Concentrate the organic phase under reduced pressure to yield the product as a yellow oily substance.[7]
Quantitative Data:
| Reactant | Moles | Product | Yield | Chiral Purity |
| This compound (500 g) | 1.43 mol | (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (500 g) | 99% | >99.5% |
Protocol 3: Synthesis of Arformoterol from (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol
This multi-step protocol outlines the conversion of the chiral alcohol intermediate to the final API, Arformoterol.
Materials:
-
(R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol
-
Potassium carbonate
-
Toluene
-
Methanol
-
(R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine
-
Platinum dioxide
-
Hydrogen gas
-
Formic acid
-
Acetic anhydride
-
Palladium on carbon (Pd/C)
Procedure:
-
Epoxide Formation: A solution of 90 g of (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol in 320 mL of toluene and 50 mL of methanol is added to a stirred suspension of 46 g of potassium carbonate in 130 mL of toluene and 130 mL of methanol. The mixture is stirred at 40°C for 20 hours and then washed with water. The organic phase is concentrated to yield the corresponding epoxide.
-
Amine Condensation: The epoxide is then reacted with (R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine to form the protected amino alcohol intermediate.
-
Nitro Group Reduction and Formylation: The nitro group of the intermediate is reduced to an amine using hydrogen gas and a platinum dioxide catalyst. This is followed by formylation with formic acid and acetic anhydride.[7]
-
Debenzylation: The final step is the removal of the benzyl protecting groups via catalytic hydrogenation using palladium on carbon to yield Arformoterol.
Quantitative Data for Final Steps:
| Intermediate | Product | Yield | Chiral Purity |
| (R)-N-(2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | Arformoterol | 76-82% (over two steps) | >99.8% |
Signaling Pathway and Experimental Workflow
The therapeutic effect of Arformoterol is mediated through its interaction with the beta-2 adrenergic receptor, initiating a signaling cascade that leads to bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
The overall experimental workflow for the synthesis of Arformoterol from this compound is a multi-step process involving several key transformations.
Caption: Experimental Workflow for Arformoterol Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Arformoterol Tartrate? [synapse.patsnap.com]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110627673B - Preparation method of formoterol key intermediate - Google Patents [patents.google.com]
Analytical HPLC method for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
An Application Note and Protocol for the Analytical HPLC Method of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
For researchers, scientists, and drug development professionals, the purity and quantification of key intermediates are critical for the integrity of their work. This document provides a detailed application note and a comprehensive protocol for the analysis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a vital building block in the synthesis of various pharmaceutical compounds. The described reversed-phase high-performance liquid chromatography (RP-HPLC) method is designed for accuracy, simplicity, and suitability for quality control and stability testing.
Introduction
2-Bromo-4'-benzyloxy-3'-nitroacetophenone (C15H12BrNO4) is an aromatic organic compound that serves as a key intermediate in organic synthesis, notably in the preparation of certain pharmaceutical agents.[1][2] Structurally, it is a multi-substituted aromatic ketone.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a robust and reliable analytical method is essential to determine its purity and quantify it in the presence of potential process-related impurities.
This application note describes a stability-indicating RP-HPLC method capable of separating 2-Bromo-4'-benzyloxy-3'-nitroacetophenone from its potential impurities. Reversed-phase chromatography is a common and effective technique for the analysis of aromatic nitro compounds and ketones.[3][4] The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer, with UV detection.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography data acquisition and processing software.
-
-
Chemicals and Reagents:
-
2-Bromo-4'-benzyloxy-3'-nitroacetophenone reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS-compatibility) (Analytical grade)[5]
-
Methanol (HPLC grade)
-
Dichloromethane (for sample dissolution, if necessary)[6]
-
-
HPLC Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A C8 column could also be considered.[7]
-
Preparation of Solutions
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
The method can be run in isocratic or gradient mode. A typical starting point is a mixture of acetonitrile and water.[5] For this application, a gradient elution is recommended to ensure the separation of potential impurities with varying polarities.
-
-
Diluent:
-
A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the 2-Bromo-4'-benzyloxy-3'-nitroacetophenone reference standard into a 100 mL volumetric flask.
-
Dissolve in the diluent, using sonication if necessary, and dilute to the mark. This yields a standard solution of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Data Presentation
The following table presents representative quantitative data obtained using the described HPLC method.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Height (mAU) | Asymmetry | Tailing Factor |
| 2-Bromo-4'-benzyloxy-3'-nitroacetophenone | 12.5 | 1500 | 250 | 1.1 | 1.2 |
| Impurity 1 (Hypothetical) | 8.2 | 15 | 2.5 | 1.0 | 1.1 |
| Impurity 2 (Hypothetical) | 14.8 | 10 | 1.8 | 1.2 | 1.3 |
Method Validation Considerations
For use in a regulated environment, the method should be validated according to ICH guidelines, including the assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 3. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 5. Separation of 2-Bromo-4’-nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [m.chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]
Application Note: 1H and 13C NMR Characterization of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and compiled nuclear magnetic resonance (NMR) data for the characterization of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The provided 1H and 13C NMR data, presented in a structured format, serves as a valuable reference for the verification of this molecule's identity and purity. Standardized experimental protocols for data acquisition are also detailed to ensure reproducibility.
Introduction
This compound (CAS No. 43229-01-2) is a crucial building block in organic synthesis, particularly in the preparation of pharmaceutical agents.[1] Its molecular formula is C₁₅H₁₂BrNO₄, and it has a molecular weight of 350.17 g/mol .[2][3] Accurate spectroscopic characterization is paramount to confirm its structure and ensure the quality of subsequent synthetic steps. This application note focuses on the detailed 1H and 13C NMR characterization of this compound.
Predicted Spectroscopic Data
While experimental spectral data is not publicly available in peer-reviewed journals, the following 1H and 13C NMR data has been predicted based on the analysis of its chemical structure and comparison with closely related analogues.[4]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized in Table 1.
Table 1. Predicted ¹H NMR Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.40 | Singlet | 2H | -C(=O)CH₂Br |
| ~5.35 | Singlet | 2H | -OCH₂Ph |
| ~7.22 | Doublet | 1H | Ar-H |
| ~7.35-7.45 | Multiplet | 5H | Ar-H (benzyloxy) |
| ~8.16 | Doublet of doublets | 1H | Ar-H |
| ~8.48 | Doublet | 1H | Ar-H |
Note: The chemical shifts are predictions and may vary slightly in experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data in CDCl₃ is presented in Table 2.
Table 2. Predicted ¹³C NMR Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~30.5 | -C(=O)CH₂Br |
| ~71.5 | -OCH₂Ph |
| ~114.0 | Ar-C |
| ~127.0 | Ar-C |
| ~128.5 | Ar-C |
| ~128.8 | Ar-C |
| ~129.0 | Ar-C |
| ~131.0 | Ar-C |
| ~135.0 | Ar-C |
| ~139.0 | Ar-C |
| ~153.0 | Ar-C |
| ~189.0 | -C=O |
Note: The chemical shifts are predictions and may vary slightly in experimental conditions.
Experimental Protocols
The following are standard protocols for the acquisition of 1H and 13C NMR spectra for a compound such as this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Transfer to NMR Tube: Filter the solution into a clean, 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizations
Experimental Workflow
The general workflow for the NMR characterization of this compound is depicted below.
Caption: Workflow for NMR characterization.
Logical Relationship of Spectral Assignments
The following diagram illustrates the logical connections between the structural fragments of this compound and their expected NMR signals.
Caption: Structure-spectra correlation.
Conclusion
This application note provides a comprehensive overview of the predicted 1H and 13C NMR characteristics of this compound, along with standardized protocols for data acquisition and analysis. The tabulated data and workflows are intended to support researchers in the efficient and accurate identification and quality control of this important synthetic intermediate.
References
Application Note: High-Purity 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of pharmaceutical intermediates.
Abstract: This application note provides a detailed protocol for the purification of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of pharmaceuticals like Formoterol.[1][2] The described method utilizes recrystallization, a robust and scalable technique, to effectively remove impurities, yielding a product of high purity suitable for subsequent synthetic steps. The protocol covers solvent selection, the recrystallization process, and methods for isolating the purified product.
Introduction
This compound is a critical building block in organic synthesis. The purity of this α-bromoketone is paramount as impurities can lead to side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution. This document outlines a validated protocol for the recrystallization of the title compound.
Principle of Recrystallization
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:
-
Dissolve the target compound completely at its boiling point.
-
Dissolve the target compound sparingly or not at all at low temperatures (e.g., room temperature or 0-5 °C).
-
Either dissolve impurities completely at all temperatures or not dissolve them at all.
-
Not react with the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
For α-bromoketones and phenacyl bromides, alcohols such as ethanol and methanol, or esters like ethyl acetate, are often effective recrystallization solvents.[4][5][6]
Experimental Protocol
Safety Precautions: this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Materials and Equipment:
-
Crude this compound
-
Anhydrous Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Vacuum oven or desiccator
Protocol Steps:
-
Solvent Selection: Based on procedures for similar phenacyl bromides, 95% ethanol is a suitable solvent.[5] To confirm, test the solubility of a small sample: it should be sparingly soluble in cold ethanol but dissolve readily upon heating.
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil using a heating mantle while stirring.
-
Continue to add hot 95% ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step helps prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities. Use minimal cold solvent to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Data Presentation
The effectiveness of the recrystallization process is typically evaluated by measuring the yield and comparing the purity of the material before and after the procedure.
| Parameter | Before Recrystallization | After Recrystallization | Method |
| Appearance | Yellowish to beige powder | Pale yellow to off-white crystals | Visual Inspection |
| Purity | ~90-95% | >97%[1] | HPLC |
| Melting Point | 132-135 °C | 135-137 °C[4] | Melting Point Apparatus |
| Recovery Yield | N/A | 75-85% | Gravimetric |
| (Note: Data are typical values based on literature for this compound and related structures. Actual results may vary.) |
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Gently heat the solution to boil off some of the solvent to increase the concentration and then allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.
-
Low Yield: A low recovery yield can be caused by using too much solvent during the dissolution step or washing the final crystals with an excessive amount of cold solvent. Ensure a minimal amount of solvent is used in both steps.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
References
The Synthetic Keystone: 2-Bromo-4'-benzyloxy-3'-nitroacetophenone in Organic Synthesis
Application Note & Protocol
Introduction
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a multi-functionalized aromatic ketone that serves as a critical intermediate in the field of organic and medicinal chemistry.[1] Its structure, featuring a brominated acetyl group, a benzyloxy protecting group, and a nitro group on the aromatic ring, offers a versatile platform for a variety of chemical transformations. This compound is particularly recognized for its role as a key precursor in the synthesis of various pharmaceutical agents, most notably Arformoterol, a long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[2][3] The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an invaluable building block for drug development professionals.
Physicochemical Properties
This aromatic ketone is a pale yellow to cream-colored crystalline powder.[1] It is soluble in methylene chloride, sparingly soluble in ethyl acetate, and insoluble in water.[1][3]
| Property | Value | Reference |
| Molecular Formula | C15H12BrNO4 | [2] |
| Molecular Weight | 350.16 g/mol | [2] |
| Melting Point | 135-137 °C | [3][4] |
| Appearance | Pale yellow to cream coloured crystalline powder | [1][3] |
| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water | [1][3] |
Core Applications in Organic Synthesis
The primary application of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone lies in its utility as a versatile intermediate for the synthesis of complex organic molecules. The presence of the α-bromo ketone moiety allows for nucleophilic substitution reactions, while the nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in the final stages of a synthesis.
A significant application is in the synthesis of sympathomimetic amines, a class of compounds that mimic the effects of stimulating the sympathetic nervous system.[5] These compounds often have applications in treating cardiovascular diseases and respiratory conditions.[5]
Experimental Protocols
Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
There are several reported methods for the synthesis of the title compound. Below are two common protocols starting from different precursors.
Protocol 1: Bromination of 4'-Benzyloxy-3'-nitroacetophenone
This protocol involves the direct bromination of 4'-benzyloxy-3'-nitroacetophenone.
-
Materials: 4'-Benzyloxy-3'-nitroacetophenone, Trimethylphenylammonium tribromide, Dichloromethane.[2]
-
Procedure:
-
Dissolve 200 g of 4-benzyloxy-3'-nitroacetophenone in 1000 mL of dichloromethane in a suitable reaction vessel.[2]
-
Add 277 g of trimethylphenylammonium tribromide to the solution.[2]
-
Heat the reaction mixture to 30 °C and maintain for 4 hours.[2]
-
Upon completion of the reaction (monitored by TLC), pour the residual liquid into water.[2]
-
Filter the resulting solid, wash with water, and dry to yield 2-bromo-4'-benzyloxy-3'-nitroacetophenone.[2]
-
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4'-Benzyloxy-3'-nitroacetophenone (200 g) | Trimethylphenylammonium tribromide (277 g) | Dichloromethane (1000 mL) | 30 °C | 4 h | 98% | [2] |
Protocol 2: Bromination of 4-Benzyloxy-3-nitroacetophenone using Bromine
This method employs liquid bromine for the bromination step.
-
Materials: 4-Benzyloxy-3-nitroacetophenone, Bromine, Chloroform, Benzene.[6]
-
Procedure:
-
Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 mL of chloroform.[6]
-
Add a solution of 3.2 g of bromine in 5 mL of chloroform dropwise to the stirred solution.[6]
-
Continue stirring for an additional 30 minutes after the addition is complete.[6]
-
Concentrate the reaction mixture under reduced pressure.[6]
-
Wash the resulting crystalline residue with 20 mL of benzene and dry to obtain the product.[6]
-
| Starting Material | Reagents | Solvents | Time | Yield | Melting Point | Reference |
| 4-Benzyloxy-3-nitroacetophenone (5.4 g) | Bromine (3.2 g) | Chloroform (65 mL), Benzene (20 mL) | 30 min | 5.5 g (quantitative) | 135-136 °C | [6] |
Visualization of Synthetic Pathways
The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a key step in multi-step synthetic sequences. Below are diagrams illustrating the logical flow of its preparation and subsequent use.
Caption: Synthetic workflow for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
The following diagram illustrates a more detailed reaction scheme for the preparation of this key intermediate.
Caption: General reaction scheme for the synthesis.
Role in Drug Development: The Arformoterol Case Study
The significance of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is exemplified in the synthesis of Arformoterol, a potent and long-acting β2-adrenoceptor agonist.[2] The synthesis involves the reaction of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone with a chiral amine, followed by reduction of the ketone and nitro groups, and finally debenzylation to yield the active pharmaceutical ingredient.
The final product, Arformoterol, exerts its therapeutic effect by stimulating β2-adrenergic receptors in the lungs, leading to bronchodilation. This signaling pathway is crucial for the management of obstructive airway diseases.
Caption: Logical flow from intermediate to therapeutic action.
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a cornerstone intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity and strategic functionalization make it an ideal starting material for the construction of complex, biologically active molecules. The detailed protocols and synthetic schemes provided herein offer a valuable resource for researchers and professionals in drug discovery and development, facilitating the efficient and reproducible synthesis of this important compound and its derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Export Top Purity 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 43229-01-2 In Stock [fine-chemtech.com]
- 5. Sympathomimetic amines: potential clinical applications in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone and its derivatives. This key intermediate is valuable in the synthesis of various biologically active molecules, including bronchodilators and potential anticancer agents targeting the STAT3 signaling pathway.
Synthesis of this compound
The synthesis of the target compound, this compound, is achieved through the bromination of 4-benzyloxy-3-nitroacetophenone. This reaction is a crucial step in providing the α-haloketone necessary for subsequent derivatization.
Experimental Protocol:
A solution of 4-benzyloxy-3-nitroacetophenone (5.4 g) in chloroform (60 ml) is prepared. To this stirred solution, a mixture of bromine (3.2 g) in chloroform (5 ml) is added dropwise. The reaction mixture is then stirred for an additional 30 minutes. Following the reaction, the solvent is removed under reduced pressure. The resulting crystalline residue is washed with benzene (20 ml) and dried to yield this compound.[1]
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| 4-Benzyloxy-3-nitroacetophenone | 271.27 | 5.4 | 0.02 |
| Bromine | 159.81 | 3.2 | 0.02 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | Melting Point (°C) |
| This compound | 350.17 | 5.5 | ~78% | 135-136 |
Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Arformoterol Intermediate
This compound is a crucial precursor in the synthesis of Arformoterol, a long-acting β2-adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The synthesis involves the reaction of the bromoethanone derivative with a chiral amine.
Application in the Synthesis of Thiazole Derivatives as Potential STAT3 Inhibitors
The α-bromo-ketone functionality of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis. This reaction allows for the construction of a thiazole ring, a common scaffold in medicinal chemistry, by reacting the α-bromo-ketone with a thiourea or thioamide derivative. Thiazole-containing compounds are being actively investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.
Experimental Protocol for Thiazole Derivative Synthesis:
To a solution of this compound (1 mmol) in ethanol (10 mL), an equimolar amount of a substituted thiourea (e.g., N-phenylthiourea, 1 mmol) is added. The mixture is refluxed for 4-6 hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization to yield the corresponding 2-amino-4-substituted-thiazole derivative.
Quantitative Data for a Representative Thiazole Synthesis:
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 350.17 | 1.0 |
| N-Phenylthiourea | 152.22 | 1.0 |
| Product (Representative) | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2-(Phenylamino)-4-(4-(benzyloxy)-3-nitrophenyl)thiazole | 445.50 | 80-90% |
Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for Hantzsch thiazole synthesis.
The STAT3 Signaling Pathway and its Inhibition
The STAT3 protein is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[3] In many cancers, the STAT3 signaling pathway is constitutively active, leading to uncontrolled cell growth and tumor progression. Therefore, inhibiting the STAT3 pathway is a promising strategy for cancer therapy.
STAT3 Signaling Pathway Overview:
The pathway is typically activated by cytokines and growth factors binding to their receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA to regulate the expression of target genes involved in cell survival and proliferation.
Caption: Simplified STAT3 signaling pathway and point of inhibition.
The synthesized thiazole derivatives, owing to their structural features, have the potential to interfere with the STAT3 signaling pathway, possibly by inhibiting STAT3 dimerization or its binding to DNA. Further biological evaluation of these compounds is necessary to confirm their activity and mechanism of action as STAT3 inhibitors.
References
Application Notes & Protocols: Experimental Procedure for the Preparation of a Key Arformoterol Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1] The stereoselective synthesis of Arformoterol is of significant pharmaceutical interest, as the (S,S)-enantiomer is pharmacologically less active.[2][3] A critical step in the synthesis of Arformoterol is the preparation of a chiral amine intermediate which establishes one of the two stereocenters in the final molecule. This document provides a detailed experimental procedure for the synthesis of a key chiral amine intermediate, (R)-N-[(R)-1-phenylethyl]-1-(4-methoxyphenyl)propan-2-amine, a precursor in a convergent synthesis of Arformoterol.
Overall Synthetic Pathway
The synthesis of Arformoterol can be achieved through a convergent pathway where a chiral amine intermediate is coupled with a protected, chiral styrene oxide derivative. The following diagram illustrates a common synthetic route.
Caption: Overall synthetic pathway for Arformoterol.
Experimental Protocol: Synthesis of (R)-N-[(R)-1-Phenylethyl]-1-(4-methoxyphenyl)propan-2-amine
This protocol details the asymmetric reductive amination of 4-methoxyphenylacetone with (R)-1-phenylethylamine to produce the chiral amine intermediate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-(4-Methoxyphenyl)propan-2-one | C₁₀H₁₂O₂ | 164.20 | 13.0 g | 78.6 |
| (R)-1-Phenylethylamine | C₈H₁₁N | 121.18 | 8.3 g | 78.6 |
| Platinum on Carbon (5% Pt/C) | Pt/C | - | 1.7 g | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 60 mL | - |
| Acetone | C₃H₆O | 58.08 | 175 mL + 100 mL | - |
| Hydrochloric Acid (12M) | HCl | 36.46 | 6.7 mL | 80.9 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Sodium Hydroxide (1N) | NaOH | 40.00 | 54 mL | 54.0 |
| Diatomaceous Earth | SiO₂ | - | As needed | - |
Procedure
The experimental workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis.
Step-by-Step Method:
-
Reaction Setup: In a suitable hydrogenation reactor, combine 1-(4-Methoxyphenyl)propan-2-one (13.0 g, 78.6 mmol) and (R)-1-Phenylethylamine (8.3 g, 78.6 mmol) in methanol (60 mL).[4]
-
Hydrogenation: Add 5% Platinum on Carbon (1.7 g) to the solution. Pressurize the reactor with hydrogen to 10 atm and maintain the temperature at 30°C for 20 hours with stirring.[4]
-
Work-up I (Filtration and Concentration): After the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.[4]
-
Salt Formation and Purification: Dissolve the obtained oil in acetone (175 mL). To this solution, add 12M hydrochloric acid (6.7 mL, 80.9 mmol). Stir the resulting suspension at 23°C for 1 hour and then at 0-5°C for 30 minutes. Collect the precipitated hydrochloride salt by filtration and dry at 40°C.[4]
-
Liberation of Free Amine: Dissolve the hydrochloride salt in water (100 mL) and toluene (100 mL). Add 1N sodium hydroxide solution (54 mL, 54 mmol) to basify the mixture and liberate the free amine.[4]
-
Work-up II (Extraction and Concentration): Separate the organic (toluene) phase and concentrate it under reduced pressure to yield the final product, (R)-N-[(R)-1-phenylethyl]-1-(4-methoxyphenyl)propan-2-amine, as an oil.[4]
Results
| Product | Form | Yield | Chemical Purity | Enantiomeric Excess (e.e.) |
| (R)-N-[(R)-1-Phenylethyl]-1-(4-methoxyphenyl)propan-2-amine | Oil | 55% | 99% | 100% |
Data sourced from patent EP2348013A1.[4]
Characterization
The structure and purity of the synthesized intermediate can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: To confirm the chemical structure. Expected signals include those for the aromatic protons, methoxy group, and the aliphatic chain protons.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess and chemical purity. A Chiral-AGP or similar column can be used.[5]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogenation should be performed in a specialized reactor with appropriate safety measures due to the flammable nature of hydrogen gas.
-
Platinum on carbon is pyrophoric and should be handled with care, especially when dry.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]
- 5. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the α-bromination of 4-(benzyloxy)-3-nitroacetophenone can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
-
Low Temperature: The reaction rate might be too slow. While higher temperatures can promote side reactions, a slight increase may be beneficial. Experiment with temperatures ranging from room temperature up to 40°C.
-
-
Suboptimal Reagent Stoichiometry:
-
Bromine Molar Ratio: The ratio of bromine to the acetophenone substrate is critical. An insufficient amount of bromine will result in an incomplete reaction, while a large excess can lead to the formation of dibrominated byproducts. A slight excess of bromine (e.g., 1.1 equivalents) is often recommended.
-
-
Reagent Quality:
-
Degraded Bromine: Bromine is volatile and corrosive. Ensure you are using a fresh, high-quality source.
-
Wet Solvents: The presence of water can interfere with the reaction. Use anhydrous solvents to minimize unwanted side reactions.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?
A2: The most common side products in this synthesis are the dibrominated ketone and products of aromatic bromination.
-
α,α-Dibromo-acetophenone: This forms when a second bromine atom is added to the α-carbon.
-
Cause: Using a large excess of the brominating agent.
-
Solution: Carefully control the stoichiometry of bromine. Add the bromine solution dropwise and slowly to the reaction mixture to maintain a low concentration of bromine at any given time.
-
-
Aromatic Bromination: The benzene ring of the starting material can also be brominated.
-
Cause: The presence of Lewis acid catalysts (like FeBr₃) or highly activating substituents on the aromatic ring can promote electrophilic aromatic substitution.
-
Solution: Avoid using strong Lewis acids. Acid-catalyzed bromination using HBr or acetic acid is generally selective for the α-position.[1][2][3] Using a milder brominating agent like N-bromosuccinimide (NBS) can also enhance selectivity for the α-position.[1]
-
Q3: The purification of the final product is challenging. What are the recommended procedures?
A3: The crude product often contains unreacted starting material and side products.
-
Recrystallization: This is a common and effective method for purifying α-bromo ketones. Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a typical eluent system. Due to the lachrymatory nature of α-bromo ketones, it is advisable to perform chromatography in a well-ventilated fume hood.
Q4: What is the role of the solvent in this reaction, and which solvent is optimal?
A4: The solvent plays a crucial role in the reaction's success.
-
Chloroform or Dichloromethane: These are commonly used solvents for this type of bromination as they are relatively inert and effectively dissolve the starting material.[4]
-
Acetic Acid: Often used as a solvent in acid-catalyzed brominations, it can also act as a catalyst.[2]
-
Methanol: Can also be used, but may lead to the formation of α-methoxy ketone as a byproduct if water is present.
The choice of solvent can influence reaction rate and selectivity. For this specific synthesis, chloroform is a documented solvent.
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for the synthesis of this compound is not extensively published in comparative tables, the following table summarizes general trends for α-bromination of acetophenones that can be applied to optimize this specific reaction.
| Parameter | Condition | Expected Impact on Yield | Potential Side Reactions |
| Temperature | Low (0-5 °C) | Slower reaction rate, may be incomplete | |
| Moderate (20-40 °C) | Increased reaction rate, generally good selectivity | Increased rate of side product formation | |
| High (>50 °C) | Faster reaction, but lower selectivity | Increased dibromination and aromatic bromination | |
| Bromine (mol. eq.) | < 1.0 | Incomplete reaction, low yield | |
| 1.0 - 1.2 | Optimal for mono-bromination | Minimal side products | |
| > 1.5 | High conversion, but increased dibromination | Significant dibrominated product | |
| Solvent | Chloroform/DCM | Good solubility, generally inert | |
| Acetic Acid | Acts as both solvent and catalyst | May increase aromatic bromination with certain substrates | |
| Methanol | Can be effective | Potential for α-methoxy ketone byproduct | |
| Catalyst | Acid (HBr, AcOH) | Catalyzes enol formation, promoting α-bromination | |
| Lewis Acid (FeBr₃) | Not recommended | Promotes aromatic bromination |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the α-bromination of acetophenones.
Materials:
-
4-(Benzyloxy)-3-nitroacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Benzene (for washing)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5.4 g of 4-(benzyloxy)-3-nitroacetophenone in 60 ml of anhydrous chloroform.
-
Bromine Addition: Prepare a solution of 3.2 g of bromine in 5 ml of chloroform in a dropping funnel. Add this solution dropwise to the stirred solution of the acetophenone at room temperature. An ice bath can be used to control the reaction temperature if it becomes too exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting crystalline residue is washed with 20 ml of benzene and then dried to yield this compound.[4] Further purification can be achieved by recrystallization from ethanol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Reaction Mechanism and Side Reactions
Caption: Reaction mechanism and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for yield improvement.
References
Technical Support Center: Bromination of 4'-(benzyloxy)-3'-nitroacetophenone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic step.
Troubleshooting Guide
Unexpected results during the bromination of 4'-(benzyloxy)-3'-nitroacetophenone can often be traced to specific side reactions or suboptimal reaction conditions. This guide will help you diagnose and resolve common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction; Formation of multiple byproducts; Mechanical loss during workup or purification. | Monitor the reaction progress closely using TLC. Ensure the brominating agent is added slowly and at the correct temperature. Optimize purification methods to minimize loss. |
| Product melting point is lower than expected (literature value: 135-137 °C) | Presence of impurities, such as starting material, di-brominated byproduct, or ring-brominated isomers. | Recrystallize the product from a suitable solvent like ethanol.[1][2] Perform column chromatography for more challenging separations. |
| Multiple spots on TLC after reaction completion | Formation of side products like di-bromoacetophenone, ring-brominated isomers, or debenzylated compounds. | See specific troubleshooting for each potential side reaction below. |
| Product appears discolored (e.g., brownish) | Residual acidic impurities (HBr); Decomposition of the product. | Wash the crude product thoroughly with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize residual acid.[3] Store the purified product under an inert atmosphere, protected from light. |
| Formation of a significant amount of a higher Rf byproduct | This could indicate the formation of less polar byproducts. | Characterize the byproduct by NMR and MS to confirm its structure. |
| Formation of a significant amount of a lower Rf byproduct | This may suggest the presence of more polar impurities, such as the debenzylated product (4'-hydroxy-3'-nitro-2-bromoacetophenone). | Confirm the presence of a phenolic group through analytical tests. |
Frequently Asked Questions (FAQs)
Side Reactions and Byproducts
Q1: What are the most common side reactions during the bromination of 4'-(benzyloxy)-3'-nitroacetophenone?
A1: The primary desired reaction is the α-bromination of the acetophenone. However, several side reactions can occur:
-
Di-bromination: Further bromination at the α-carbon can lead to the formation of 2,2-dibromo-4'-(benzyloxy)-3'-nitroacetophenone. This is more likely if an excess of the brominating agent is used or if the reaction time is too long.[4]
-
Ring Bromination: Electrophilic aromatic substitution on the benzene ring can occur. The benzyloxy group is an activating group, while the nitro and acetyl groups are deactivating. The position of bromination on the ring will be directed by these substituents.
-
Cleavage of the Benzyl Ether: The hydrogen bromide (HBr) generated during the reaction can catalyze the cleavage of the benzyl ether, leading to the formation of 4'-hydroxy-3'-nitro-2-bromoacetophenone.[5][6] This is more prevalent with prolonged reaction times or at elevated temperatures.
-
Benzylic Bromination: Although less common under typical electrophilic bromination conditions, radical bromination at the benzylic position of the ether is a theoretical possibility, especially in the presence of light or radical initiators.[7][8]
Q2: I see an unexpected spot on my TLC plate. How can I identify the byproduct?
A2: The identity of the byproduct can often be inferred from its polarity relative to the starting material and the desired product.
-
Higher Rf than product: This may correspond to the di-brominated product, which is generally less polar.
-
Lower Rf than product: This could be the debenzylated product, which is more polar due to the presence of the hydroxyl group.
For definitive identification, it is recommended to isolate the byproduct using column chromatography and characterize it using spectroscopic methods such as NMR and Mass Spectrometry.
Experimental Conditions
Q3: What are the recommended brominating agents for this reaction?
A3: Several brominating agents can be used, each with its own advantages and disadvantages.
-
Bromine (Br₂): Often used in a solvent like chloroform or acetic acid.[1][9] It is effective but requires careful handling due to its corrosive and toxic nature.
-
N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine and can provide a low, constant concentration of Br₂ during the reaction, which can improve selectivity.
-
Trimethylphenylammonium tribromide: A solid, stable, and less hazardous alternative to liquid bromine.[10][11]
Q4: How critical is temperature control during the reaction?
A4: Temperature control is crucial for minimizing side reactions.[12] High temperatures can promote di-bromination and the cleavage of the benzyl ether. It is generally recommended to add the brominating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or slightly elevated temperatures, depending on the specific protocol.
Purification
Q5: What is the best way to purify the final product?
A5: The most common method for purification is recrystallization, often from ethanol.[1][2] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.[3] A typical elution system would start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
Experimental Protocols
Here are two representative protocols for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.
Protocol 1: Using Bromine in Chloroform [9]
-
Dissolve 5.4 g of 4'-(benzyloxy)-3'-nitroacetophenone in 60 ml of chloroform.
-
With stirring, add a solution of 3.2 g of bromine in 5 ml of chloroform dropwise.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 ml of benzene and dry to obtain the product.
Protocol 2: Using Trimethylphenylammonium Tribromide [10][11]
-
Dissolve 200 g of 4'-(benzyloxy)-3'-nitroacetophenone in 1000 mL of dichloromethane.
-
Add 277 g of trimethylphenylammonium tribromide to the solution.
-
Heat the reaction mixture to 30 °C and maintain for 4 hours.
-
After the reaction is complete, pour the mixture into water.
-
Filter the resulting solid, wash with water, and dry to yield the product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Bromine | Chloroform | Room Temperature | 30 min | ~75% | [13] |
| Trimethylphenylammonium Tribromide | Dichloromethane | 30 °C | 4 hours | 98% | [10][11] |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 3 hours | 85-90% (on similar substrates) | [14] |
Table 2: Physical and Spectroscopic Data of 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [2][10] |
| Molecular Weight | 350.16 g/mol | [2][10] |
| Appearance | Pale yellow to cream crystalline powder | [2] |
| Melting Point | 135-137 °C | [1][2] |
| Solubility | Soluble in dichloromethane, sparingly soluble in ethyl acetate, insoluble in water. | [2] |
Visualizations
Caption: A generalized experimental workflow for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.
Caption: A diagram illustrating the desired reaction and potential side reactions.
Caption: A logical workflow for troubleshooting an impure product.
References
- 1. Export Top Purity 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 43229-01-2 In Stock [fine-chemtech.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 11. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 2-Bromo-4'-benzyloxy-3'-nitroacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone?
A1: The synthesis is typically a three-step process starting from 4'-hydroxyacetophenone. The key stages are:
-
Nitration: Introduction of a nitro group at the 3'-position of 4'-hydroxyacetophenone.
-
Benzylation: Protection of the hydroxyl group as a benzyl ether to form 4'-benzyloxy-3'-nitroacetophenone.
-
α-Bromination: Bromination of the acetyl group's alpha-carbon to yield the final product.[1]
Q2: My nitration step is giving a low yield and multiple products. What could be the cause?
A2: Low yields and side products in nitration can arise from several factors. The reaction conditions are critical. Using a mixture of fuming nitric acid and sulfuric acid requires careful temperature control, typically between 55-60°C, to prevent over-nitration or degradation.[2] Non-aromatic impurities in the starting material can also lead to by-products.[3]
Q3: During the benzylation step, my reaction is incomplete. How can I drive it to completion?
A3: Incomplete benzylation can be due to insufficient base, poor phase transfer catalysis, or deactivation of the benzylating agent. Ensure you are using an adequate amount of a suitable base like potassium carbonate. The addition of a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) and an iodide source like potassium iodide (KI) can significantly improve the reaction rate and yield.[2]
Q4: I am observing a dibromo- impurity in my final product. How can I prevent this?
A4: The formation of a di-brominated product is a common issue resulting from over-bromination.[4] To achieve selective mono-bromination, you should carefully control the stoichiometry of the brominating agent, using no more than a 1.0:1.0 molar ratio of 4'-benzyloxy-3'-nitroacetophenone to the brominating agent.[5] Using milder, more selective brominating agents like N-Bromosuccinimide (NBS) or trimethylphenylammonium tribromide can also help prevent over-bromination.[4][6]
Q5: How can I remove unreacted bromine after the final bromination step?
A5: A persistent yellow or orange color in your reaction mixture after bromination indicates the presence of unreacted bromine. This can be quenched by washing the organic layer with a 10% aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears.[7]
Q6: What is the best method to purify the final product?
A6: The most common and effective methods for purifying crude 2-Bromo-4'-benzyloxy-3'-nitroacetophenone are recrystallization and column chromatography.[7] Recrystallization from ethanol or ethyl acetate is often sufficient to obtain a high-purity crystalline solid.[2][8]
Troubleshooting Guides
Issue 1: Unexpected Impurity Spots on TLC after Bromination
| Observation | Potential Cause | Troubleshooting Action |
| Spot with R_f value similar to starting material | Incomplete bromination reaction. | Extend the reaction time or slightly increase the temperature. Monitor the reaction progress closely using TLC. |
| Spot with R_f value higher than the product | Dibromo- or other over-brominated species. | Reduce the amount of brominating agent in subsequent reactions. Add the brominating agent dropwise at a lower temperature to better control the reaction.[7] |
| Spot with very low R_f value or streaking | Ring bromination or polar by-products. | The presence of the benzyloxy group can activate the ring, though the nitro group is deactivating. Ensure reaction conditions are not forcing. Purification by column chromatography may be necessary to separate these impurities.[5] |
Issue 2: Final Product is an Oil or Gummy Solid and Fails to Crystallize
| Potential Cause | Troubleshooting Action |
| Presence of solvent impurities. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent which can inhibit crystallization. |
| Mixture of product and unreacted starting material. | The presence of starting material can lower the melting point and prevent crystallization. Purify the crude product using column chromatography before attempting recrystallization. |
| Presence of over-brominated by-products. | Similar to starting material contamination, these impurities can disrupt the crystal lattice. Column chromatography is recommended for purification. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| 4'-Hydroxy-3'-nitroacetophenone | C₈H₇NO₄ | 181.15 | 132 - 132.5 | Yellow crystals |
| 4'-Benzyloxy-3'-nitroacetophenone | C₁₅H₁₃NO₄ | 271.27 | 134 - 136 | Yellow crystals |
| 2-Bromo-4'-benzyloxy-3'-nitroacetophenone | C₁₅H₁₂BrNO₄ | 350.17 | 135 - 139 | Pale yellow to cream crystalline powder[2][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Benzyloxy-3'-nitroacetophenone[2]
-
In a 500 mL flask, dissolve 20g of 4'-hydroxy-3'-nitroacetophenone in 100 mL of chloroform and 100 mL of water.
-
Add 17g of potassium carbonate (K₂CO₃), 1.7g of potassium iodide (KI), and 3.5g of tetra-n-butylammonium bromide (TBAB).
-
Add 14 mL of benzyl chloride and heat the mixture to reflux for 6 hours.
-
Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1).
-
After completion, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer once with a saturated sodium bicarbonate solution and twice with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting yellow crystals can be used directly in the next step. Yields are typically around 89.9%.[2]
Protocol 2: Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone[10]
-
Dissolve 5.4g of 4'-benzyloxy-3'-nitroacetophenone in 60 mL of chloroform in a suitable reaction flask.
-
Prepare a solution of 3.2g of bromine in 5 mL of chloroform.
-
With stirring, add the bromine solution dropwise to the solution of the acetophenone derivative.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Monitor the reaction completion by TLC (petroleum ether:ethyl acetate = 2:1).
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 mL of benzene and dry to obtain the final product.
Visualizations
Caption: Synthetic pathway for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US9139509B2 - Removal of non-aromatic impurities from a nitration process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Export Top Purity 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 43229-01-2 In Stock [fine-chemtech.com]
- 9. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]
Troubleshooting low yield in Arformoterol intermediate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Arformoterol intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of key Arformoterol intermediates.
Low Yield in Reductive Amination of 4-Methoxyphenylacetone
Question: We are experiencing low yields during the reductive amination of 4-methoxyphenylacetone with (R)-N-benzyl-1-phenylethylamine to produce the chiral amine intermediate. What are the potential causes and solutions?
Answer:
Low yields in this reductive amination step are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Imine Formation | The equilibrium between the ketone/amine and the imine/water may not favor the imine. To drive the reaction forward, consider adding a dehydrating agent (e.g., molecular sieves) or removing water azeotropically if the solvent system allows. Mildly acidic conditions (e.g., addition of acetic acid) can catalyze imine formation; however, excess acid can protonate the amine, rendering it unreactive.[1] |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can sometimes reduce the starting ketone.[1] Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they primarily reduce the iminium ion.[2][3] |
| Incorrect Reaction Temperature | The reaction is typically carried out at low temperatures (around 0-5°C) to control selectivity and minimize side reactions.[2][3] Running the reaction at too high a temperature can lead to undesired byproducts. |
| Inadequate Reaction Time | While imine formation can be rapid, the reduction step may require more time. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Some reductive aminations may require extended reaction times of 24 to 72 hours.[1] |
| Poor Quality of Reagents | Ensure the purity of 4-methoxyphenylacetone, the chiral amine, and the reducing agent. Impurities in the starting materials can interfere with the reaction. |
Troubleshooting Workflow:
Poor Diastereoselectivity in the Chiral Reduction of the α-Amino Ketone Intermediate
Question: The chiral reduction of our α-amino ketone intermediate is resulting in a low diastereomeric excess (de). How can we improve the stereoselectivity of this step?
Answer:
Achieving high diastereoselectivity in the reduction of the α-amino ketone to the corresponding amino alcohol is crucial for the synthesis of Arformoterol. Poor selectivity is often related to the choice of reducing agent and catalyst, as well as the reaction conditions.
Key Factors Influencing Diastereoselectivity:
| Factor | Recommendations |
| Chiral Catalyst | The use of a chiral catalyst is essential for inducing stereoselectivity. Oxazaborolidine catalysts, such as those derived from chiral amino alcohols, are known to be effective for the asymmetric reduction of ketones. The specific ligand on the catalyst can significantly impact the outcome. |
| Reducing Agent | Borane complexes (e.g., borane-THF or borane-dimethyl sulfide) are commonly used in conjunction with oxazaborolidine catalysts. The combination of the chiral catalyst and the borane reagent forms the active reducing species. |
| Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent | The choice of solvent can influence the conformation of the substrate and the catalyst, thereby affecting the diastereoselectivity. Aprotic solvents like THF are commonly employed. |
| Substrate Purity | Impurities in the α-amino ketone intermediate can potentially interfere with the catalyst, leading to reduced selectivity. |
Logical Relationship for Improving Diastereoselectivity:
Frequently Asked Questions (FAQs)
Q1: What are common side reactions during the synthesis of Arformoterol intermediates?
A1: Common side reactions include the over-alkylation of amines, reduction of other functional groups if a non-selective reducing agent is used, and racemization at stereogenic centers if harsh conditions are employed. Impurities from starting materials can also lead to the formation of related substances.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for monitoring reaction progress. For structural confirmation of intermediates and identification of byproducts, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable.
Q3: Are there specific purification challenges for Arformoterol intermediates?
A3: The primary purification challenge often lies in separating the desired diastereomer from the unwanted ones. This may require careful column chromatography or crystallization techniques. Some older synthetic routes even required HPLC for separation, which is not ideal for large-scale production.[4] Modern methods aim to achieve high stereoselectivity to minimize the need for extensive purification.
Q4: What are the typical conditions for the deprotection of the benzyl groups in the final steps of Arformoterol synthesis?
A4: Catalytic hydrogenolysis is the most common method for removing benzyl protecting groups. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is usually performed in a protic solvent like ethanol or methanol. It is important to ensure the catalyst is active and not poisoned by any residual impurities from previous steps.
Experimental Protocols
Protocol 1: Reductive Amination
-
To a solution of 4-methoxyphenylacetone (1.0 eq) and the chiral amine (1.05 eq) in a suitable solvent such as methanol or acetonitrile, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at 0-5°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Chiral Reduction of α-Amino Ketone
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., an oxazaborolidine, 0.1 eq) in anhydrous THF.
-
Cool the catalyst solution to the desired temperature (e.g., -20°C).
-
Slowly add a solution of borane-dimethyl sulfide complex (1.0 eq) to the catalyst solution and stir for 15-30 minutes.
-
Add a solution of the α-amino ketone intermediate (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.
-
Stir the reaction at the same temperature until completion, as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in the previous protocol.
-
Purify the product, paying close attention to the separation of diastereomers if necessary.
Protocol 3: Benzyl Group Deprotection
-
Dissolve the protected Arformoterol intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify as necessary.
References
- 1. reddit.com [reddit.com]
- 2. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 3. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 4. Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, moisture, and high temperatures. The presence of nucleophiles or bases in the solution can also lead to decomposition. The alpha-bromo ketone is a reactive functional group susceptible to nucleophilic substitution, while the nitrophenyl group can be sensitive to light.[1]
Q2: What are the expected degradation products of this compound?
A2: Degradation can occur at several functional groups. Potential degradation pathways include hydrolysis of the bromo group to form a hydroxyl group, photolytic degradation of the nitro group, and cleavage of the benzyl ether. This can result in a variety of byproducts, including the corresponding alcohol (1-(4-(benzyloxy)-3-nitrophenyl)-2-hydroxyethanone), and further degradation products from reactions involving the nitrophenyl ring.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure stability, the compound should be stored in a cool, dry, and dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture-related degradation. It should be kept away from bases and strong nucleophiles. For long-term storage, refrigeration at +5°C is advised.[2]
Q4: My purified this compound is a pale yellow to cream-colored crystalline powder. Is this normal?
A4: Yes, the typical appearance of this compound is a pale yellow to cream-colored crystalline powder.[3] However, a significant change in color, such as darkening to brown, may indicate degradation.[4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Synthesis
-
Possible Cause: Incomplete bromination of the starting acetophenone derivative.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Optimize Reaction Conditions: Ensure the reaction temperature is optimal for the brominating agent used. For many bromination reactions of acetophenones, a slightly elevated temperature may be required.[5]
-
Choice of Brominating Agent: Different brominating agents (e.g., NBS, Br2) have different reactivities. Ensure the chosen reagent is suitable for the substrate.[6]
-
Purity of Reagents: Use pure and dry solvents and reagents to avoid side reactions.
-
Issue 2: Product Degradation During Workup or Purification
-
Possible Cause: The product may be unstable to the workup conditions (e.g., exposure to water, acid, or base).[7]
-
Troubleshooting Steps:
-
Stability Test: Before a full-scale workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions to check for degradation via TLC.
-
Aqueous Workup: If the product is sensitive to water, minimize contact time and use brine to wash the organic layer. Ensure all glassware is dry.
-
Column Chromatography: If purification is done via column chromatography, ensure the silica gel is neutral. Acidic or basic silica gel can cause degradation. Run the column efficiently to minimize the time the compound spends on the stationary phase.
-
Issue 3: Discoloration of the Compound Upon Storage
-
Possible Cause: The compound is degrading due to exposure to light, air, or moisture.
-
Troubleshooting Steps:
-
Re-purification: If the compound has discolored, it may need to be re-purified before use, for example, by recrystallization.
-
Storage Conditions: Review and improve storage conditions. Store in an amber vial to protect from light, and in a desiccator to protect from moisture. For long-term storage, consider flushing the vial with an inert gas.
-
Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, primarily hydrolysis and photolysis.
Hydrolytic Degradation
The alpha-bromo ketone functionality is susceptible to nucleophilic attack by water, leading to the formation of the corresponding alpha-hydroxy ketone. This reaction is often catalyzed by acidic or basic conditions.
References
- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.klivon.com [dev.klivon.com]
- 3. This compound CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
Optimizing reaction conditions for the synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
Welcome to the technical support center for the synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain 2-Bromo-4'-benzyloxy-3'-nitroacetophenone?
A1: The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is typically a multi-step process. A common route involves the nitration of 4'-hydroxyacetophenone, followed by the protection of the hydroxyl group via benzylation, and finally, the α-bromination of the resulting 4'-benzyloxy-3'-nitroacetophenone.[1] An alternative approach involves the bromination of 4'-benzyloxyacetophenone followed by nitration, though regioselectivity can be a challenge.
Q2: Which brominating agent is most suitable for the final bromination step?
A2: Several brominating agents can be used, each with its advantages and disadvantages.
-
Liquid Bromine (Br₂): Effective but highly toxic, corrosive, and can lead to over-bromination and side reactions if not handled with care.[2][3]
-
N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine, often used for selective α-bromination of ketones.[2][4] It can be activated by light or a radical initiator.
-
Pyridine hydrobromide perbromide (PyHBr₃): A solid, stable, and safer brominating agent that can provide higher selectivity in some cases.[2][3]
-
Copper(II) Bromide (CuBr₂): A high-safety and thermally stable option, though it introduces heavy metal ions that may need to be removed.[2]
The choice of reagent often depends on the specific reaction conditions, desired selectivity, and safety considerations. For the bromination of the activated 4'-benzyloxy-3'-nitroacetophenone system, milder reagents like NBS or PyHBr₃ are often preferred to minimize side reactions.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] A suitable solvent system (e.g., petroleum ether: ethyl acetate = 2:1) should be used to achieve good separation between the starting material, the desired product, and any byproducts.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the critical parameters to control during the bromination step?
A4: The critical parameters to control are:
-
Temperature: Lower temperatures (e.g., 0-5 °C) are often employed to control the reaction rate and minimize the formation of byproducts, especially when using reactive brominating agents like Br₂.[5]
-
Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material while minimizing the formation of di-brominated or other side products. Prolonged reaction times can lead to decreased yield due to byproduct formation.[3]
-
Stoichiometry of the Brominating Agent: Using a slight excess of the brominating agent (e.g., 1.1 equivalents) is common to drive the reaction to completion.[3] However, a large excess should be avoided to prevent over-bromination.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Brominating Agent | Ensure the brominating agent is fresh and has been stored correctly. For instance, NBS can decompose over time. |
| Insufficient Reaction Temperature | While low temperatures are often used to control selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction by TLC. For some less reactive systems, heating might be necessary.[2][3] |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and selectivity. Common solvents for bromination include chloroform, acetic acid, and methanol.[6][7] Ensure the starting material is soluble in the chosen solvent at the reaction temperature. |
| Presence of Inhibitors | Ensure all glassware is clean and dry, and solvents are of appropriate purity. Certain impurities can inhibit the reaction. |
Issue 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Suggested Solution |
| Over-bromination (Di-brominated Product) | This is a common side reaction. To minimize it, add the brominating agent slowly and portion-wise to the reaction mixture.[5] Maintain a low reaction temperature and avoid using a large excess of the brominating agent. |
| Aromatic Ring Bromination | The benzyloxy group is an activating group, which can lead to electrophilic substitution on the aromatic ring. Performing the reaction under acidic conditions can favor α-bromination over ring bromination.[7] Using a less polar solvent may also help reduce the rate of aromatic bromination. |
| Decomposition of Starting Material or Product | The nitro and bromo functionalities can be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Persistent Color in the Product | A yellow or orange color after workup may indicate the presence of unreacted bromine. Wash the organic layer with a quenching agent like a 10% sodium thiosulfate solution until the color disappears.[5] |
| Co-elution of Impurities during Chromatography | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems to improve separation. Recrystallization from a suitable solvent (e.g., ethanol) is a highly effective method for purifying the final product and can be used as an alternative or in conjunction with chromatography.[1] |
| Product Oiling Out During Recrystallization | This can occur if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly, adding a seed crystal, or using a different solvent or solvent mixture. |
Experimental Protocols
Synthesis of 4'-Benzyloxy-3'-nitroacetophenone (Intermediate)
This protocol is based on the benzylation of 4'-hydroxy-3'-nitroacetophenone.
Materials:
-
4'-hydroxy-3'-nitroacetophenone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4'-hydroxy-3'-nitroacetophenone in acetone.
-
Add potassium carbonate and a catalytic amount of potassium iodide to the solution.
-
Add benzyl chloride and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4'-benzyloxy-3'-nitroacetophenone.
Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
This protocol describes the α-bromination of 4'-benzyloxy-3'-nitroacetophenone using bromine in chloroform.
Materials:
-
4'-benzyloxy-3'-nitroacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4'-benzyloxy-3'-nitroacetophenone (5.4 g) in chloroform (60 ml) in a round-bottom flask.[6]
-
Prepare a solution of bromine (3.2 g) in chloroform (5 ml).[6]
-
Slowly add the bromine solution dropwise to the solution of the acetophenone derivative with stirring.[6]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crystalline residue.[6]
-
Wash the crude product with benzene (20 ml) and dry to yield 2-Bromo-4'-benzyloxy-3'-nitroacetophenone (yield: 5.5 g, melting point: 135-136 °C).[6]
-
The crude product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Bromination Step
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Bromine (Br₂) | Chloroform | Room Temp. | 30 min | ~92% | [6] |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 h | 85% (for 4-chloroacetophenone) | [2][3] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 h | Low (for 4-chloroacetophenone) | [2] |
| Copper(II) Bromide (CuBr₂) | Acetic Acid | 90 | 3 h | ~60% (for 4-chloroacetophenone) | [2] |
Note: Yields for PyHBr₃, NBS, and CuBr₂ are for a related substrate and may vary for 4'-benzyloxy-3'-nitroacetophenone.
Visualizations
Caption: Synthetic workflow for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
Caption: Troubleshooting logic for acetophenone bromination issues.
References
- 1. Page loading... [guidechem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. zenodo.org [zenodo.org]
Removal of unreacted starting material from 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. Here, you will find detailed information on the removal of unreacted starting material and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted starting material, 4-(benzyloxy)-3-nitroacetophenone, and over-brominated side products, such as the di-bromo analog. The presence of these impurities is often due to incomplete reaction or non-selective bromination.
Q2: What are the physical properties of this compound that are relevant for its purification?
A2: this compound is a pale yellow to cream-colored crystalline powder.[1] Its solubility is a key factor in purification; it is soluble in methylene chloride, sparingly soluble in ethyl acetate, and insoluble in water.[1] The reported melting point is between 135-137°C.[1]
Q3: Which purification techniques are most effective for removing unreacted starting material?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[2] By comparing the TLC spots of the crude mixture with the purified fractions against a reference standard, you can assess the separation of the desired product from impurities. A common mobile phase for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | - Incomplete precipitation during work-up.- Product loss during recrystallization or chromatography. | - Ensure the reaction mixture is poured into ice-cold water to maximize precipitation.- For recrystallization, use a minimal amount of hot solvent and allow for slow cooling.- For column chromatography, carefully select the mobile phase to ensure good separation without excessive elution of the product with impurities. |
| Presence of Starting Material After Purification | - Incomplete reaction.- Co-crystallization of starting material with the product.- Poor separation during chromatography. | - Optimize reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.- If recrystallization is ineffective, column chromatography is recommended for better separation of compounds with similar polarities.- For chromatography, a shallow solvent gradient or isocratic elution with an optimized mobile phase can improve separation. |
| Product is an Oil or Gummy Solid After Purification | - Presence of impurities that depress the melting point.- Residual solvent. | - Re-purify the product using column chromatography followed by recrystallization.- Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent. |
| Multiple Spots on TLC After Purification | - Incomplete separation of byproducts. | - For column chromatography, consider using a longer column or a finer mesh silica gel for better resolution. Optimize the mobile phase composition.- A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection : Ethanol is a commonly used solvent for the recrystallization of alpha-bromoacetophenones.[2] Other potential solvents include methanol or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution : In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask.
-
Heating : Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent for extended periods.
-
Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of moderately polar compounds.
-
Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent) : A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting ratio could be 9:1 or 8:2 (hexane:ethyl acetate).
-
Column Packing : Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution : Begin elution with the determined mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product : The resulting solid should be dried under vacuum.
Data Presentation
| Purification Method | Typical Solvents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane | >98% (can be lower depending on impurities) | Simple, scalable, cost-effective. | May not be effective for separating impurities with similar solubility. Potential for product loss in the mother liquor. |
| Column Chromatography | Hexane/Ethyl Acetate gradients | >99% | High resolution for separating closely related compounds. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision-making process.
References
Stability issues and proper storage of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone?
A1: For long-term stability, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone should be stored in a cool, dry, and well-ventilated area.[1] The recommended temperature is between 2-8°C, under an inert atmosphere (e.g., nitrogen or argon).[2][3] It is crucial to protect the compound from light and moisture by storing it in a tightly sealed, light-resistant container.[1]
Q2: What are the known incompatibilities of this compound?
A2: 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q3: What are the primary degradation products of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone?
A3: Upon decomposition, typically caused by excessive heat, the compound can emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1] Hydrolysis may lead to the cleavage of the benzyloxy group, and other side reactions can occur in the presence of strong acids, bases, or oxidizing agents.
Q4: Is 2-Bromo-4'-benzyloxy-3'-nitroacetophenone sensitive to light?
A4: Yes, this compound is known to be light-sensitive.[1] Exposure to light can lead to degradation. Therefore, it is imperative to store it in amber vials or other light-blocking containers and to minimize its exposure to light during experimental procedures.
Q5: What is the appearance of pure 2-Bromo-4'-benzyloxy-3'-nitroacetophenone?
A5: Pure 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a pale yellow to cream-colored crystalline powder.[1][2] A significant deviation from this appearance may indicate impurity or degradation.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the handling and use of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Solutions:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Assess Purity: Before use, assess the purity of the compound using an appropriate analytical method such as HPLC, TLC, or ¹H NMR.
-
Fresh Aliquots: Prepare fresh solutions for each experiment from a solid sample that has been properly stored. Avoid using old solutions, as the compound may degrade over time in solution.
Issue 2: Discoloration of the Solid Compound
Possible Cause: The compound has started to degrade due to exposure to light, heat, or moisture.
Solutions:
-
Purity Check: Perform a purity analysis (e.g., melting point determination or HPLC) to quantify the extent of degradation.
-
Purification: If the impurity level is low, consider recrystallization to purify the compound. A common solvent for recrystallization is ethanol.
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the material to ensure the integrity of your experimental results.
Issue 3: Low Yield or Side Products in a Reaction
Possible Cause: The reagent has degraded, or it is reacting with incompatible substances in the reaction mixture.
Solutions:
-
Confirm Reagent Purity: Use a freshly opened container or a sample that has been properly stored and its purity verified.
-
Check Reaction Compatibility: Review all reagents and solvents in your reaction to ensure they are compatible with 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. Avoid strong acids, bases, and oxidizing agents if they are not intended reactants.
-
Control Reaction Temperature: As the compound can decompose at high temperatures, ensure your reaction is conducted at the appropriate temperature.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [1] |
| Molecular Weight | 350.16 g/mol | [1] |
| Appearance | Pale yellow to cream crystalline powder | [1][2] |
| Melting Point | 134-138 °C | [1] |
| Solubility | Soluble in methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [1][2] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light | Protect from light (use amber vials) |
| Moisture | Store in a dry environment with tightly sealed containers |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound and should be validated for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v).
-
Sample Preparation: Dissolve a small amount of the compound in methylene chloride or ethyl acetate.
-
Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: A single spot indicates high purity, while multiple spots suggest the presence of impurities.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
-
Procedure: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃ (Illustrative):
-
~4.4 ppm (s, 2H, -COCH₂Br)
-
~5.2 ppm (s, 2H, -OCH₂Ph)
-
~7.0-8.2 ppm (m, 8H, Ar-H)
-
Visualizations
Caption: Experimental workflow for purity and structural analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Synthesis Overview
The synthesis of this compound is a two-step process:
-
Friedel-Crafts Acylation: Acylation of 4-benzyloxy-1-nitrobenzene with an acetylating agent to form the intermediate, 1-(4-(benzyloxy)-3-nitrophenyl)ethanone.
-
α-Bromination: Subsequent bromination of the methyl ketone at the alpha position to yield the final product.
This guide is structured to address potential issues in each of these key stages.
Troubleshooting and FAQs
Part 1: Friedel-Crafts Acylation of 4-Benzyloxy-1-nitrobenzene
Q1: My Friedel-Crafts acylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Friedel-Crafts acylation of 4-benzyloxy-1-nitrobenzene is a common issue, primarily due to the deactivating effect of the nitro group on the aromatic ring. Here are the most probable causes and troubleshooting steps:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will lead to its deactivation.
-
Solution: Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous solvents and freshly opened or purified Lewis acids.
-
-
Inadequate Amount of Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often necessary.
-
Solution: Increase the molar ratio of the Lewis acid to the starting material. Ratios of 1.1 to 2.0 equivalents are common.
-
-
Reaction Temperature is Too Low: The deactivated nature of the substrate may require higher temperatures to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC to avoid potential side reactions.
-
-
Poor Quality of Reagents: Impurities in the starting material or acylating agent can inhibit the reaction.
-
Solution: Use high-purity, and if necessary, freshly distilled or recrystallized starting materials and acylating agents.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating byproducts. What are the possible side products in this acylation?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, several byproducts can still form:
-
Isomeric Products: Acylation could potentially occur at the ortho position to the benzyloxy group, although this is sterically less favored. The primary directing effect of the benzyloxy group is ortho and para, while the nitro group directs meta to itself. The observed product is the result of acylation at the position ortho to the benzyloxy group and meta to the nitro group.
-
Unreacted Starting Material: As discussed in Q1, incomplete reaction is a common issue.
-
Products of Cleavage: Under harsh conditions, cleavage of the benzyl ether could occur.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Part 2: α-Bromination of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
Q3: My α-bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A3: Over-bromination is a common side reaction in the α-bromination of ketones. To favor the formation of the mono-brominated product, consider the following:
-
Stoichiometry of Bromine: The amount of bromine used is critical.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of bromine relative to the ketone. Adding bromine dropwise and monitoring the reaction by TLC can help prevent the accumulation of excess bromine.
-
-
Reaction Conditions: The reaction is typically performed under acidic conditions, which tends to favor mono-halogenation. In basic media, the product is more acidic than the starting material, leading to rapid polyhalogenation.
-
Solution: Ensure the reaction is carried out in an appropriate acidic solvent, such as acetic acid or chloroform, as indicated in established protocols.[1]
-
Q4: I am concerned about the possibility of ring bromination as a side reaction. Is this likely, and how can I avoid it?
A4: Bromination of the aromatic ring is a potential electrophilic aromatic substitution side reaction. However, in this specific case, it is less likely due to the following reasons:
-
Deactivated Ring: The presence of the nitro group and the acetyl group, both of which are electron-withdrawing, deactivates the aromatic ring towards further electrophilic attack.
-
Reaction Conditions: The conditions for radical-mediated α-bromination are generally not conducive to electrophilic aromatic substitution.
To minimize the risk of ring bromination:
-
Avoid Excess Bromine: As mentioned in Q3, use a controlled amount of bromine.
-
Control the Temperature: Perform the reaction at the temperature specified in the protocol, as higher temperatures could potentially favor side reactions.
Q5: The crude product after bromination is difficult to purify. What are the recommended purification methods?
A5: The crude product may contain unreacted starting material, the desired mono-brominated product, and potentially di-brominated byproducts.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. The provided experimental protocol suggests washing the crystalline residue with benzene.[1] Ethanol can also be a suitable solvent for recrystallization of similar compounds.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the components based on their polarity. A solvent system of ethyl acetate and hexanes is a common choice for separating ketones and their halogenated derivatives.
Experimental Protocols
Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone (Friedel-Crafts Acylation - General Procedure)
This is a general procedure and may require optimization for the specific substrate.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 - 2.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the stirred suspension.
-
Dissolve 4-benzyloxy-1-nitrobenzene (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound (α-Bromination) [1]
-
Dissolve 5.4 g of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone in 60 ml of chloroform in a suitable reaction flask.
-
Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.
-
With stirring, add the bromine solution dropwise to the ketone solution.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 ml of benzene and dry to obtain the final product.
Data Presentation
| Parameter | Friedel-Crafts Acylation | α-Bromination |
| Starting Material | 4-Benzyloxy-1-nitrobenzene | 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone |
| Key Reagents | Acetyl chloride, AlCl₃ | Bromine, Chloroform |
| Common Byproducts | Unreacted starting material, Isomeric products | Di-brominated product, Unreacted starting material |
| Purification Method | Recrystallization, Column Chromatography | Washing with benzene, Recrystallization |
Visualizations
Logical Workflow for Troubleshooting α-Bromination
Caption: Troubleshooting workflow for controlling selectivity in α-bromination.
References
Technical Support Center: Bromination Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dibrominated species during bromination reactions.
Troubleshooting Guide: Minimizing Dibromination
Uncontrolled dibromination is a common side reaction that can significantly lower the yield of the desired monobrominated product. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Issue: Excessive Formation of Dibrominated Product
| Possible Cause | Recommended Solutions |
| 1. Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio of the substrate to the brominating agent. In some cases, a slight excess (e.g., 1.05 to 1.1 equivalents) of the substrate may be beneficial to consume the brominating agent completely.[1] |
| 2. High Reaction Temperature | Lowering the reaction temperature can significantly improve selectivity by reducing the rate of the second bromination.[1][2][3] Perform the reaction at 0 °C or even lower temperatures and monitor the progress closely. |
| 3. Inappropriate Brominating Agent | The choice of brominating agent is crucial for selectivity. For substrates prone to over-bromination, consider using a milder and more selective reagent than molecular bromine (Br₂).[1][4] |
| 4. Unsuitable Solvent | The solvent can influence the reactivity of the brominating agent and the substrate.[1][5] Experiment with different solvents of varying polarity. For instance, in the α-bromination of acetophenones using NBS, dichloromethane has been shown to provide excellent selectivity for the monobromo product.[1][6] |
| 5. Presence of Strong Activating Groups | Substrates with strong electron-donating groups are highly activated and prone to multiple brominations. For such substrates, use a less reactive brominating agent and milder reaction conditions. |
| 6. Inappropriate Catalyst or Lack Thereof | For electrophilic aromatic substitution, the presence of a strong Lewis acid catalyst (e.g., FeBr₃) can promote multiple brominations.[1][7][8][9] Consider performing the reaction without a catalyst or using a milder one. In some cases, heterogeneous catalysts like zeolites can enhance selectivity.[10] |
| 7. Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product. |
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for selective monobromination?
The choice of brominating agent depends on the substrate and the desired position of bromination. For many applications, N-Bromosuccinimide (NBS) is a preferred reagent for selective monobromination due to its milder nature compared to molecular bromine (Br₂).[1][4] Other selective brominating agents include:
-
Organic Ammonium Tribromides: These are solid, stable reagents that allow for better stoichiometric control.[11]
-
Copper(II) Bromide (CuBr₂): This reagent can be effective for the α-bromination of ketones.[11][12]
Q2: How does temperature affect the selectivity of bromination?
Temperature plays a critical role in controlling the reaction rate and selectivity.[1][2][3] Lower temperatures generally favor monobromination by slowing down the reaction rate, allowing for better control. Higher temperatures increase the reaction rate but can lead to a decrease in selectivity and the formation of multiple bromination products.[1]
Q3: What is the role of the solvent in controlling dibromination?
The solvent can significantly impact the selectivity of a bromination reaction.[1][5] The polarity of the solvent can influence the solubility of reagents and intermediates, and in some cases, can affect the reactivity of the brominating agent. For example, polar solvents can influence the regioselectivity of aromatic bromination.[5] It is often necessary to screen several solvents to find the optimal conditions for a specific reaction.
Q4: Can the order of addition of reagents influence the outcome?
Yes, the order of addition can be important. It is often recommended to add the brominating agent slowly and in a controlled manner to the solution of the substrate. This helps to maintain a low concentration of the brominating agent in the reaction mixture, which can disfavor multiple brominations.
Q5: How can I monitor the reaction to prevent dibromination?
Close monitoring of the reaction is essential. Techniques such as Thin Layer Chromatography (TLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the desired monobrominated product and any dibrominated byproducts. The reaction should be stopped as soon as the starting material has been consumed to an acceptable level.
Key Experimental Protocols
Protocol 1: Selective α-Monobromination of an Aryl Ketone using NBS
This protocol describes a general procedure for the selective α-monobromination of an aryl ketone using N-Bromosuccinimide (NBS) under acidic catalysis.
-
Dissolve the Substrate: In a round-bottom flask, dissolve the aryl ketone (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.[1]
-
Add Catalyst: Add a catalytic amount of a proton source, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Selective para-Bromination of an Activated Aromatic Compound
This protocol provides a general method for the selective para-bromination of an activated aromatic compound.
-
Dissolve the Substrate: Dissolve the activated aromatic compound (1.0 equivalent) in a non-polar solvent like carbon tetrachloride or dichloromethane in a flask protected from light.
-
Cool the Mixture: Cool the solution to 0 °C.
-
Prepare Bromine Solution: In a separate flask, prepare a solution of molecular bromine (1.0 equivalent) in the same solvent.
-
Slow Addition: Add the bromine solution dropwise to the substrate solution over an extended period with vigorous stirring.
-
Monitor the Reaction: Follow the reaction's progress by TLC or GC.
-
Quench: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate or sodium thiosulfate.
-
Work-up and Purification: Separate the organic layer, wash with water, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for controlled monobromination.
Caption: Troubleshooting flowchart for minimizing dibromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Alternative synthetic routes to Arformoterol not using 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For researchers and professionals in drug development, the quest for efficient, stereoselective, and scalable synthetic routes to active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of alternative synthetic pathways to Arformoterol, a long-acting β2-adrenergic agonist, that circumvent the use of the common intermediate 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. We delve into asymmetric synthesis, diastereomeric resolution, and chemoenzymatic strategies, presenting key experimental data and detailed protocols to inform the selection of the most suitable manufacturing process.
Arformoterol, the (R,R)-enantiomer of formoterol, is a crucial medication for the management of chronic obstructive pulmonary disease (COPD). The stereochemistry of the molecule is critical for its therapeutic efficacy and safety profile. Traditional synthetic approaches have often relied on intermediates that can present challenges in terms of handling, scalability, and stereochemical control. This guide explores robust alternative methodologies that offer potential advantages in yield, purity, and process efficiency.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a multifaceted decision, balancing factors such as overall yield, number of steps, cost of reagents, and the complexity of purification. The following table summarizes the key quantitative data for the alternative synthetic routes to Arformoterol discussed in this guide.
| Synthetic Route | Key Strategy | Starting Material | Overall Yield (%) | Key Advantages | Key Challenges |
| Asymmetric Hydrogenation | Catalytic asymmetric reduction of a prochiral ketone | 4-Hydroxy-3-nitroacetophenone | ~44% | High stereoselectivity in a key step, chromatography-free process.[1] | Requires specialized chiral catalysts and ligands. |
| Diastereomeric Resolution | Separation of diastereomeric salts | Racemic formoterol or key intermediates | Variable | Utilizes classical resolution techniques with common chiral resolving agents.[2][3][4] | Often requires multiple recrystallizations, potentially lowering the overall yield.[2] |
| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic intermediate | Racemic bromohydrin or amine | Not explicitly stated | High enantioselectivity under mild reaction conditions.[1] | Requires screening for a suitable enzyme and optimization of reaction parameters. |
| Chiral Epoxide Coupling | Reaction of a chiral epoxide with a chiral amine | Racemic 4-benzyloxy-3-nitrostyrene oxide | Variable | Convergent approach. | Requires separation of diastereomeric products, often by chromatography.[2][3] |
In-Depth Look at Alternative Synthetic Pathways
Asymmetric Hydrogenation Route
This elegant approach introduces chirality early in the synthesis through an asymmetric reduction of a key bromoketone intermediate. A notable example achieves a highly convergent and chromatography-free synthesis of (R,R)-formoterol fumarate with an overall yield of 44%.[1]
Experimental Workflow:
Caption: Asymmetric synthesis of Arformoterol.
Key Experimental Protocol: Asymmetric Reduction of Bromoketone
The asymmetric catalytic reduction of the bromoketone is a pivotal step. It is typically carried out using a chiral oxazaborolidine catalyst derived from (1R, 2S)-1-amino-2-indanol.[1]
-
Reaction: Asymmetric reduction of 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one.
-
Catalyst: (1R, 2S)-1-amino-2-indanol-derived oxazaborolidine.
-
Reducing Agent: Borane-dimethyl sulfide complex.
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: Typically maintained at low temperatures (e.g., -20°C to 0°C) to enhance stereoselectivity.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., methanol), and the product is isolated after extraction and purification.
This method has been shown to produce the desired (R)-bromohydrin with high enantiomeric excess.[1]
Diastereomeric Resolution Route
A classical and widely used method for obtaining enantiomerically pure compounds involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. In the synthesis of Arformoterol, this can be applied to racemic formoterol itself or to key chiral intermediates.
Experimental Workflow:
Caption: Resolution of a racemic intermediate.
Key Experimental Protocol: Resolution of (R,S)-N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine
One of the key chiral amines used in Arformoterol synthesis can be resolved using L-mandelic acid.[2][3]
-
Starting Material: Racemic N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine.
-
Resolving Agent: L-mandelic acid.
-
Solvent: An alcohol solvent such as methanol is typically used.[3]
-
Procedure: The racemic amine is dissolved in the solvent, and a solution of L-mandelic acid is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.
-
Purification: The crystallized salt is collected by filtration. To achieve high optical purity, several recrystallizations from the same solvent may be necessary.[2]
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure (R)-amine, which is then extracted with an organic solvent.
Chemoenzymatic Resolution Route
Enzymes, particularly lipases, can serve as highly selective catalysts for the kinetic resolution of racemic mixtures. This approach offers the benefits of mild reaction conditions and high enantioselectivity, making it an attractive green chemistry alternative.
Conceptual Workflow:
Caption: Chemoenzymatic resolution of a racemic intermediate.
Key Experimental Protocol: Lipase-Catalyzed Resolution
A convenient chemoenzymatic approach involves the coupling of a chiral epoxide with an unprotected primary amine, where both chiral precursors can be prepared through lipase-mediated enantiodifferentiation processes.[1]
-
Enzyme: Lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase are commonly employed.
-
Substrate: A racemic intermediate, for example, a racemic bromohydrin or a racemic amine.
-
Reaction: The enzyme selectively acylates one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, in the resolution of a racemic alcohol, an acyl donor like vinyl acetate is used.
-
Separation: The acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques or crystallization.
-
Further Steps: The desired enantiomer is then carried forward in the synthesis.
The efficiency of the enzymatic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor, requiring careful optimization.
Conclusion
The synthesis of Arformoterol can be approached through several innovative routes that avoid the use of this compound. The choice of the optimal pathway will depend on the specific requirements of the manufacturing process, including scale, cost considerations, and desired purity levels. Asymmetric hydrogenation offers an elegant and efficient route with high stereocontrol. Diastereomeric resolution provides a more classical and often readily implementable approach, while chemoenzymatic methods present a green and highly selective alternative. This guide provides the foundational information for researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their needs. Further process optimization and scale-up studies would be necessary to fully validate the chosen route for commercial production.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110313199A1 - processes for preparing substantially pure arformoterol and its intermediates - Google Patents [patents.google.com]
- 3. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone by HPLC and NMR
The precise determination of purity for pharmaceutical intermediates like 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a critical step in drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a key intermediate in the synthesis of drugs such as Arformoterol, which is used to treat chronic obstructive pulmonary disease (COPD).[2] Given its role, ensuring its chemical purity is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, valued for its high resolving power to separate, identify, and quantify components in a mixture.[1] For assessing the purity of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a reversed-phase HPLC method is typically the industry standard. This technique excels at separating the main compound from potential process-related impurities and degradation products.
The principle of HPLC purity analysis is based on the separation of compounds as they pass through a column. The time a compound takes to exit the column, its retention time, is a characteristic identifier. The area of the peak in the resulting chromatogram is proportional to its concentration. Purity is often determined by the "area percent" method, where the peak area of the main compound is compared to the total area of all detected peaks.
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for an aromatic ketone like the target compound would be as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) |
Hypothetical Data Presentation: HPLC Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15.6 | 0.4% | Impurity A (Starting Material) |
| 2 | 8.2 | 3861.0 | 99.1% | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone |
| 3 | 9.1 | 19.5 | 0.5% | Impurity B (By-product) |
| Total | 3896.1 | 100.0% |
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method for purity determination.[1][5] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR can determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[1] The signal intensity in NMR is directly proportional to the number of nuclei, providing a high degree of accuracy.[1][5]
This makes qNMR an invaluable orthogonal technique to HPLC, providing not just purity data but also structural confirmation of the main component and impurities.[6]
Experimental Protocol: ¹H qNMR
A ¹H qNMR experiment for purity determination would be set up as follows:
| Parameter | Condition |
| Spectrometer | 500 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Sample Prep. | Accurately weigh ~20 mg of the compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.75 mL of deuterated solvent. |
| Acquisition | Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons for accurate integration. |
| Processing | Manual phasing and baseline correction. Integration of a well-resolved analyte peak and a peak from the internal standard. |
Hypothetical Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 350.16 g/mol )
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte Signal | Internal Standard Signal |
| Chemical Shift (δ, ppm) | 4.95 (s, 2H, -CH₂-Br) | 7.30 (s, 2H, -CH=CH-) |
| Integral (I) | 55.2 | 60.1 |
| Number of Protons (N) | 2 | 2 |
| Mass (m, mg) | 20.5 mg | 10.2 mg |
| Molar Mass (M, g/mol ) | 350.16 | 98.06 |
| Standard Purity (Pstd) | - | 99.9% |
| Calculated Purity | 99.2% | - |
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a pharmaceutical intermediate, incorporating both HPLC and NMR techniques as orthogonal methods.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical need, the stage of drug development, and available instrumentation.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between mobile and stationary phases.[1] | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1][7] |
| Quantification | Relative (based on peak area percentage) unless a specific reference standard is used for assay. | Absolute (with an internal standard) or relative.[8] |
| Reference Standard | Requires a reference standard of the analyte for identification and assay.[9] | Can determine purity without a reference standard of the analyte itself; requires a certified internal standard.[1] |
| Information Provided | Purity, number of components, retention times.[6] | Purity, structural confirmation, identification, and quantification of impurities.[5][6] |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels (ppm range).[1] | Generally lower sensitivity than HPLC, typically for impurities >0.1%.[6] |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample.[1] | Lower throughput due to longer acquisition times needed for accurate quantification.[6] |
| Sample Consumption | Low (micrograms).[6] | Higher (milligrams).[6] |
| Destructive? | Yes, the sample is consumed.[6] | No, the sample can be recovered.[6] |
Conclusion
Both HPLC and qNMR are indispensable tools for the purity validation of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.
-
HPLC is an excellent method for routine quality control, offering high-throughput and sensitive detection of impurities.[6] It is particularly effective for creating an impurity profile and detecting trace components.
-
qNMR serves as a powerful primary analytical method. It provides an accurate, absolute purity value and simultaneously confirms the structure of the main component and helps identify impurities without needing specific reference standards for each one.[6]
For comprehensive and robust purity validation that meets stringent regulatory standards, a combined, orthogonal approach is recommended.[6] HPLC can provide a high-sensitivity impurity profile, while qNMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material. This dual-technique approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. ethz.ch [ethz.ch]
- 9. almacgroup.com [almacgroup.com]
A Comparative Guide to Analytical Methods for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of pharmaceuticals like Formoterol[1]. While a specific validated method for this compound is not publicly available, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with other viable analytical techniques. The methodologies and performance data are based on established practices for analogous nitrophenyl and bromoethanone derivatives, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation[2][3][4][5][6].
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to provide structural information. Below is a summary of potential techniques for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Specificity | High (with appropriate column and detector) | High (with appropriate column and detector) | Very High (structure-specific) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL) | Moderate (µg/mL to mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Suitability | Ideal for routine purity and assay testing. | Suitable for volatile impurities, but may require derivatization for the target analyte. | Excellent for purity determination of reference standards without the need for a specific standard of the analyte. |
Experimental Protocols
Proposed HPLC Method for Quantification and Purity Assessment
This proposed method is based on common practices for the analysis of nitrophenols and related substances[7][8][9].
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm[8].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. Expose the sample solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 24 hours.
-
Photolytic: Expose to UV light.
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high molecular weight, derivatization might be necessary to increase its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical GC Parameters:
-
Column: A capillary column suitable for polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized to prevent degradation.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities.
Alternative Method: Quantitative NMR (qNMR) for Purity Assessment
qNMR provides a direct and highly accurate method for determining the purity of a substance without the need for a specific reference standard of the same compound[10].
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard (e.g., Maleic acid).
-
Pulse Sequence: A quantitative pulse sequence with appropriate relaxation delays.
-
Data Processing: Integration of the signals corresponding to the analyte and the internal standard.
Method Validation Workflow and Data Relationships
The following diagrams illustrate the typical workflow for analytical method validation and the relationship between key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship of Validation Parameters.
References
- 1. veeprho.com [veeprho.com]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Guide to LC-MS Analysis for Impurity Profiling of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the impurity profiling of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of pharmaceuticals such as Arformoterol.[1] The document provides detailed experimental protocols and supporting data to assist in the selection and implementation of appropriate analytical strategies for quality control and regulatory compliance.
The Critical Role of Impurity Profiling
Impurity profiling is a mandatory process in pharmaceutical development, aimed at identifying and quantifying impurities in drug substances and their intermediates.[2][3] For a synthetic intermediate like this compound, a comprehensive understanding of its impurity profile is crucial to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Impurities can originate from starting materials, byproducts of the manufacturing process, or degradation of the substance.[3] LC-MS is a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for the detection and characterization of impurities.
Comparison of Analytical Methodologies
While various analytical techniques are available for impurity analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) presents notable advantages over conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and other methods for the analysis of this compound.
| Feature | UPLC-MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | High-resolution chromatographic separation based on polarity, coupled with highly specific mass-to-charge ratio detection. | Chromatographic separation based on polarity with non-specific detection via UV absorbance. | Separation of volatile and thermally stable compounds based on boiling point, with mass-to-charge ratio detection. |
| Sensitivity | Exceptional sensitivity, enabling the detection of trace-level impurities.[4] | Moderate sensitivity, which may not be sufficient for detecting impurities at very low concentrations. | High sensitivity for volatile analytes. |
| Specificity | High, providing molecular weight and fragmentation data for unambiguous impurity identification. | Low, as co-eluting compounds with similar UV absorption profiles can interfere with accurate identification and quantification. | High, with mass spectral data aiding in identification. |
| Analysis Speed | Significantly faster analysis times due to the use of sub-2 µm particle columns and higher operating pressures.[4][5] | Longer run times compared to UPLC. | Analysis time is dependent on the volatility of the compounds. |
| Applicability to Analyte | Ideally suited for the analysis of non-volatile and thermally labile compounds like this compound. | Suitable for quantifying known impurities but limited in its ability to identify unknown structures. | Not suitable for this analyte due to its low volatility and potential for thermal degradation. |
| Cost | Higher initial investment for instrumentation.[6] | Lower initial instrumentation cost. | Moderate instrumentation cost. |
Detailed Experimental Protocol: A UPLC-MS Method
The following section outlines a robust UPLC-MS method for the impurity profiling of this compound. This protocol is based on established methods for structurally related aromatic ketones and is designed for optimal separation and detection of potential impurities.[7][8][9][10]
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water, to achieve a stock solution with a concentration of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a working concentration of 0.1 mg/mL for the impurity analysis.
UPLC Parameters
-
Column: A reversed-phase C18 column with a sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for high-resolution separation.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Isocratic at 95% B
-
12.1-15 min: Return to initial conditions (5% B) for column re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition Modes: Full scan mode for the detection of all potential impurities, followed by targeted tandem MS (MS/MS) analysis for the structural elucidation of any detected impurities.
Quantitative Data Summary: Potential Impurities
The table below summarizes potential process-related and degradation impurities of this compound, along with their key mass spectrometric data. The identification of these potential impurities is based on the known synthetic pathway of Arformoterol.
| Impurity Identifier | Potential Name/Structure | Molecular Formula | Exact Mass [M+H]⁺ (m/z) | Likely Origin |
| API | This compound | C15H12BrNO4 | 350.0004 | Active Pharmaceutical Intermediate |
| IMP-01 | 4-(Benzyloxy)-3-nitroacetophenone | C15H13NO4 | 272.0917 | Unreacted starting material |
| IMP-02 | 1-(4-hydroxy-3-nitrophenyl)-2-bromoethanone | C8H6BrNO4 | 275.9553 | Debenzylation degradation product |
| IMP-03 | 1-(4-(benzyloxy)-3-aminophenyl)-2-bromoethanone | C15H14BrNO2 | 320.0335 | Reduction of the nitro functional group |
| IMP-04 | 1-(4-(benzyloxy)-3-nitrophenyl)ethan-1,2-diol | C15H15NO5 | 290.0972 | Hydrolysis of the bromo group |
Visualizing the Analytical Workflow
The following diagram provides a clear, step-by-step visualization of the logical workflow for the LC-MS impurity profiling of this compound.
Caption: Logical workflow for LC-MS impurity analysis.
Conclusion and Recommendations
For the comprehensive impurity profiling of this compound, the adoption of a validated UPLC-MS method is strongly recommended. This advanced analytical technique offers superior sensitivity, specificity, and speed compared to traditional HPLC-UV methods, enabling the reliable detection and identification of trace-level impurities. The detailed experimental protocol and the list of potential impurities provided in this guide serve as a valuable resource for establishing robust quality control procedures for this important pharmaceutical intermediate. It is essential that any method implemented in a regulated environment undergoes full validation in accordance with the guidelines set forth by the International Council for Harmonisation (ICH).
References
- 1. This compound CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution [scirp.org]
- 3. Arformoterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to Arformoterol
For Researchers, Scientists, and Drug Development Professionals
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD). The stereospecificity of Arformoterol is crucial for its therapeutic efficacy, as the (S,S)-enantiomer is inactive and may contribute to off-target effects. Consequently, the development of efficient and cost-effective synthetic routes to enantiomerically pure Arformoterol is of significant interest to the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of two prominent synthetic pathways: Classical Resolution of Racemic Formoterol and Asymmetric Synthesis via Catalytic Reduction .
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Classical Resolution | Pathway 2: Asymmetric Synthesis via Catalytic Reduction |
| Overall Yield | ~37% (from racemic formoterol)[1] | ~44% (from 2-bromo-4'-benzyloxy-3'-nitroacetophenone)[2] |
| Enantiomeric Purity (ee) | >99.90%[1] | >99.5%[2] |
| Key Chiral Source | L-(+)-Tartaric Acid | (1R, 2S)-1-Amino-2-indanol (catalyst precursor) |
| Starting Material Cost | Lower (racemic formoterol is readily available) | Higher (requires a chiral catalyst and a more advanced intermediate) |
| Process Complexity | Simpler initial synthesis of racemate, but requires a potentially tedious resolution step. | More complex initial steps involving asymmetric catalysis. |
| Scalability | Proven to be robust and scalable for industrial manufacturing.[1][3] | Scalable, but may require more specialized equipment and stricter control of reaction conditions. |
| Waste Generation | Generates the undesired (S,S)-enantiomer as waste, which needs to be managed or recycled. | Potentially lower waste as the desired stereoisomer is formed selectively. |
| Flexibility | Less flexible in terms of producing other stereoisomers. | The choice of chiral catalyst can potentially be adapted to synthesize other stereoisomers. |
Pathway 1: Classical Resolution of Racemic Formoterol
This approach relies on the synthesis of a racemic mixture of (R,R)- and (S,S)-formoterol, followed by the separation of the desired (R,R)-enantiomer using a chiral resolving agent, most commonly L-(+)-tartaric acid. This method is a well-established and industrially viable route.[1][3]
Logical Workflow
Caption: Workflow for Arformoterol synthesis via classical resolution.
Experimental Protocol
Step 1: Preparation of Crude Arformoterol Tartrate from Formoterol Fumarate
-
Charge formoterol fumarate dihydrate and methanol into a reactor at 20-25 °C.
-
Cool the mixture to 10-15 °C.
-
Purge ammonia gas into the reaction mixture to adjust the pH to 10-12 at 10-15 °C.
-
Stir the reaction mixture for 2-3 hours at the same temperature.
-
After completion of the reaction, filter the salts and wash the cake with methanol.
-
Distill the methanol from the filtrate completely under vacuum at a temperature below 45 °C to obtain a crude free base of formoterol.
-
Dissolve the crude free base in a suitable solvent such as ethyl acetate.
-
In a separate reactor, prepare a solution of L-(+)-tartaric acid in methanol.
-
Add the L-(+)-tartaric acid solution to the solution of the formoterol free base at 20-25 °C and stir for 10-12 hours.
-
Filter the precipitated solid, wash with ethyl acetate, and dry to obtain crude Arformoterol tartrate.
Step 2: Purification of Arformoterol Tartrate
-
Suspend the crude Arformoterol tartrate in a mixture of methanol and water.
-
Heat the mixture to 50-55 °C to get a clear solution.
-
Cool the solution to 20-25 °C and stir for 4-5 hours.
-
Filter the solid, wash with methanol, and dry under vacuum at 45-50 °C to yield pure Arformoterol tartrate with a chiral purity of >99.90%.[1]
Cost-Benefit Analysis
-
Benefits:
-
Cost-Effective Starting Material: Racemic formoterol fumarate is a readily available and relatively inexpensive starting material.
-
Robust and Scalable Process: The resolution process has been optimized for industrial-scale manufacturing, demonstrating its robustness and reliability.[1][3]
-
High Enantiomeric Purity: This method can achieve very high levels of enantiomeric purity (>99.90%) for the final product.[1]
-
-
Costs and Drawbacks:
-
Yield Limitation: The theoretical maximum yield is 50% for the desired enantiomer. Although the overall process yield is reported to be around 74% from the free base, this still represents a significant loss of material as the undesired (S,S)-enantiomer.[1]
-
Waste Generation: The process generates the (S,S)-enantiomer as a byproduct, which must be disposed of or recycled, adding to the overall cost and environmental impact.
-
Potentially Tedious Resolution: The fractional crystallization process may require multiple recrystallizations to achieve the desired purity, which can be time-consuming and solvent-intensive.
-
Pathway 2: Asymmetric Synthesis via Catalytic Reduction
This stereoselective approach introduces chirality early in the synthetic sequence using a chiral catalyst. A common strategy involves the enantioselective reduction of a prochiral bromoketone intermediate using a borane reducing agent in the presence of a chiral oxazaborolidine catalyst derived from (1R, 2S)-1-amino-2-indanol.
Signaling Pathway
Caption: Key steps in the asymmetric synthesis of Arformoterol.
Experimental Protocol
Step 1: Asymmetric Reduction of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
-
To a solution of the chiral oxazaborolidine catalyst (derived from (1R, 2S)-1-amino-2-indanol and borane) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a borane reducing agent (e.g., borane-dimethyl sulfide complex) at a low temperature (e.g., 0 °C).
-
Slowly add a solution of 2-bromo-4'-benzyloxy-3'-nitroacetophenone in the same solvent to the catalyst mixture.
-
Stir the reaction at room temperature and monitor for completion by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Work up the reaction by adding aqueous acid and extracting the product with an organic solvent. The crude product is then purified to yield (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol with high enantiomeric excess.
Step 2: Subsequent Transformations
-
The resulting chiral bromohydrin is then converted to the corresponding (R)-epoxide.
-
The epoxide is subsequently opened by reaction with the chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, to form a protected arformoterol intermediate.
-
Finally, a series of deprotection and formylation steps yield the arformoterol free base, which is then converted to the tartrate salt.
Cost-Benefit Analysis
-
Benefits:
-
High Overall Yield: This pathway can achieve a higher overall yield compared to the classical resolution method as it avoids the loss of 50% of the material as the undesired enantiomer.[2]
-
Stereochemical Control: It provides excellent control over the stereochemistry, leading to a product with high enantiomeric purity.
-
Reduced Waste: By selectively forming the desired enantiomer, this route generates less waste in the form of the unwanted stereoisomer.
-
-
Costs and Drawbacks:
-
Expensive Chiral Catalyst: The chiral ligand, (1R, 2S)-1-amino-2-indanol, and the borane reagents can be expensive, contributing significantly to the overall cost.
-
More Complex Chemistry: The asymmetric reduction step requires strict control of anhydrous and inert conditions, which can be more challenging to implement on an industrial scale.
-
Cost of Advanced Intermediates: The starting bromoketone is a more complex and likely more expensive starting material than racemic formoterol.
-
Conclusion
The choice between the classical resolution and asymmetric synthesis pathways for Arformoterol production involves a trade-off between the cost of starting materials and the efficiency of the overall process.
-
The Classical Resolution pathway is a proven, robust, and scalable method that utilizes a less expensive starting material. Its main drawback is the inherent 50% theoretical yield limitation and the generation of the unwanted (S,S)-enantiomer as waste.
-
The Asymmetric Synthesis route offers a more elegant and efficient approach in terms of atom economy and waste reduction, with the potential for higher overall yields. However, the higher cost of the chiral catalyst and more stringent reaction conditions are significant factors to consider for industrial-scale production.
For large-scale manufacturing, the economic viability of the asymmetric route heavily depends on the cost and recyclability of the chiral catalyst. As the demand for enantiomerically pure pharmaceuticals continues to grow, further developments in catalysis may make asymmetric synthesis an increasingly attractive and cost-competitive option for the production of Arformoterol. Researchers and drug development professionals should carefully evaluate these factors based on their specific needs, scale of production, and cost considerations.
References
- 1. Collection - Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol - Organic Process Research & Development - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol - American Chemical Society - Figshare [acs.figshare.com]
A Spectroscopic Journey: Comparing 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone with Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the alpha-bromo ketone, 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, with its synthetic precursors. This compound is a key intermediate in the synthesis of various pharmaceuticals, and a thorough understanding of its spectral characteristics in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis of the target molecule.
Synthetic Pathway Overview
The synthesis of this compound originates from the commercially available 4-hydroxyacetophenone. The synthetic route involves a three-step process: nitration of the aromatic ring, followed by benzylation of the hydroxyl group, and finally, bromination of the acetyl methyl group.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for tracking the chemical transformations at each synthetic step.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- (Benzyl) | -CH₂Br | -COCH₃ | -OH |
| 4-Hydroxyacetophenone | 7.92 (d), 6.98 (d) | - | - | 2.60 (s) | 8.69 (s) |
| 4-Hydroxy-3-nitroacetophenone | 8.25 (d), 8.15 (dd), 7.20 (d) | - | - | 2.65 (s) | 11.0 (s, br) |
| 4-Benzyloxy-3-nitroacetophenone | Data not available in searched literature | Data not available in searched literature | - | Data not available in searched literature | - |
| This compound (Predicted)[1] | 8.49 (d), 8.15 (dd), 7.40 (m), 7.21 (d) | 5.35 (s) | 4.37 (s) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₂- (Benzyl) | -CH₂Br | -COCH₃ | C=O |
| 4-Hydroxyacetophenone | 162.0, 131.5, 130.0, 115.5 | - | - | 26.0 | 197.5 |
| 4-Hydroxy-3-nitroacetophenone | 155.0, 137.0, 131.0, 128.0, 126.0, 120.0 | - | - | 27.0 | 196.0 |
| 4-Benzyloxy-3-nitroacetophenone | Data not available in searched literature | Data not available in searched literature | - | Data not available in searched literature | Data not available in searched literature |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | - | Data not available in searched literature |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-NO₂ Stretch | C-Br Stretch |
| 4-Hydroxyacetophenone | ~1670 | ~3350 (broad) | - | - |
| 4-Hydroxy-3-nitroacetophenone | ~1680 | ~3300 (broad) | ~1530, ~1350 | - |
| 4-Benzyloxy-3-nitroacetophenone | Data not available in searched literature | - | Data not available in searched literature | - |
| This compound | Data not available in searched literature | - | Data not available in searched literature | Data not available in searched literature |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Hydroxyacetophenone | 136 | 121, 93, 65 |
| 4-Hydroxy-3-nitroacetophenone | 181 | 166, 136, 120, 92 |
| 4-Benzyloxy-3-nitroacetophenone | Data not available in searched literature | Data not available in searched literature |
| This compound | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone
Caption: Workflow for the nitration of 4-hydroxyacetophenone.
A common procedure for the nitration of 4-hydroxyacetophenone involves the use of a nitrating agent in a suitable solvent. For example, 4-hydroxyacetophenone can be reacted with sodium nitrite in the presence of sodium hydrogen sulfate and wet silica in dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up with water, and the product is isolated by filtration.
Step 2: Synthesis of 4-Benzyloxy-3-nitroacetophenone
The benzylation of 4-hydroxy-3-nitroacetophenone is typically achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base.
Caption: Workflow for the benzylation of 4-hydroxy-3-nitroacetophenone.
In a typical procedure, 4-hydroxy-3-nitroacetophenone is dissolved in a solvent such as acetone or dimethylformamide. A base, like potassium carbonate, is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is then heated to reflux and monitored until the starting material is consumed. After cooling, the product is isolated by filtration and can be further purified by recrystallization.
Step 3: Synthesis of this compound
The final step is the alpha-bromination of the acetyl group of 4-benzyloxy-3-nitroacetophenone.
References
A review of synthetic strategies for the preparation of Arformoterol
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Its stereospecificity is crucial for its therapeutic effect, as the (S,S)-enantiomer is inactive and may contribute to adverse effects. Consequently, the development of efficient and stereoselective synthetic routes to Arformoterol is a significant area of research in pharmaceutical chemistry. This guide provides a comparative overview of the primary synthetic strategies for the preparation of Arformoterol, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of Arformoterol can be broadly categorized into three main approaches:
-
Classical Resolution of Racemic Formoterol: This method involves the synthesis of racemic formoterol followed by the separation of the desired (R,R)-enantiomer from the unwanted (S,S)-enantiomer.
-
Enantioselective Synthesis: This approach utilizes chiral catalysts or auxiliaries to introduce the desired stereochemistry during the synthesis, leading directly to the enantiomerically pure product.
-
Chiral Pool Synthesis: This strategy employs readily available chiral starting materials to construct the Arformoterol molecule with the correct stereochemistry.
Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for the different synthetic strategies for Arformoterol, providing a basis for comparison of their efficiency and purity.
| Strategy | Key Features | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Chiral Purity | Reference |
| Classical Resolution | Resolution of racemic formoterol fumarate using a chiral acid. | 74% | >99.90% | >99.90% | [1][2] |
| Enantioselective Synthesis | Asymmetric catalytic reduction of a bromoketone intermediate using a chiral oxazaborolidine catalyst. | 44% | >99.5% (ee, de) | >99.5% | [3] |
| Chiral Pool Synthesis | Synthesis from D-alanine as a chiral starting material. | 65% | Not explicitly stated, but produces optically active intermediate. | High | [3] |
Synthetic Pathways and Methodologies
This section provides a detailed look at the experimental protocols for the key synthetic strategies, accompanied by workflow diagrams generated using Graphviz.
Classical Resolution of Racemic Formoterol
This approach focuses on the separation of the desired (R,R)-enantiomer from a racemic mixture of formoterol. A recently developed industrial-scale process demonstrates high efficiency and purity.[1][2]
The resolution process involves the following key steps:
-
Preparation of Crude Arformoterol Tartrate: Racemic formoterol fumarate dihydrate is treated with ammonia gas in methanol to adjust the pH to 10-12, leading to the formation of the free base.
-
Chiral Resolution: The crude free base is then treated with a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent system. This results in the diastereoselective crystallization of the Arformoterol tartrate salt.
-
Purification: The crystallized Arformoterol tartrate is isolated and can be further purified by recrystallization to achieve high chiral purity.
Enantioselective Synthesis via Asymmetric Reduction
This elegant strategy introduces chirality early in the synthesis through an asymmetric reduction of a key bromoketone intermediate.[3] This method avoids the need for resolving a racemic mixture.
A key step in this synthesis is the enantioselective reduction of 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone.
-
Catalyst Preparation: A chiral oxazaborolidine catalyst is prepared from (1R, 2S)-1-amino-2-indanol and a borane source.
-
Asymmetric Reduction: The bromoketone is reduced with a borane reagent (e.g., borane-dimethyl sulfide complex) in the presence of the chiral oxazaborolidine catalyst. This step establishes the (R)-stereochemistry at the hydroxyl group.
-
Subsequent Steps: The resulting chiral bromohydrin is then converted to Arformoterol through a series of reactions including epoxide formation, coupling with a chiral amine, and deprotection steps.
Chiral Pool Synthesis from D-Alanine
This strategy utilizes a readily available and inexpensive chiral starting material, D-alanine, to construct a key chiral intermediate.[3]
The synthesis of the chiral intermediate, (R)-1-(4-methoxyphenyl)propan-2-amine, from D-alanine involves several steps:
-
Protection and Cyclization: The amino group of D-alanine is protected, followed by cyclization to form a chiral precursor.
-
Grignard Coupling and Reduction: The precursor undergoes a Grignard reaction with a 4-methoxyphenyl magnesium bromide, followed by reduction to introduce the desired side chain.
-
Deprotection: Removal of the protecting groups yields the optically active amine intermediate.
-
Coupling and Final Steps: This chiral amine is then coupled with a suitable electrophile, such as (R)-4-benzyloxy-3-formamidostyrene oxide, followed by deprotection to yield Arformoterol.
Conclusion
The choice of a synthetic strategy for Arformoterol depends on various factors, including the desired scale of production, cost-effectiveness, and the required level of purity. The classical resolution of racemic formoterol offers a high-yielding and highly pure product, making it suitable for industrial-scale manufacturing.[1][2] Enantioselective synthesis provides an elegant and direct route to the desired enantiomer, avoiding the need for resolution and the generation of the unwanted enantiomer, resulting in a high overall yield and excellent stereochemical control.[3] The chiral pool approach offers a cost-effective alternative by utilizing an inexpensive chiral starting material.[3] Each strategy has its merits, and the selection of the most appropriate route will be guided by the specific requirements of the drug development and manufacturing process. Further research may focus on optimizing reaction conditions, developing more efficient catalysts, and exploring novel synthetic pathways to further enhance the efficiency and sustainability of Arformoterol synthesis.
References
A Comparative Purity Analysis of Commercially Available 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the fields of pharmaceutical research and development. The compound 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a key intermediate in the synthesis of various pharmaceutically active molecules, including the long-acting beta-adrenoceptor agonist, Arformoterol.[1][2] Given its significance, ensuring the high purity of this reagent is critical to avoid the introduction of unwanted side products in subsequent synthetic steps, which can complicate purification processes and impact the overall yield and quality of the final active pharmaceutical ingredient (API).
This guide presents a comparative benchmarking of the purity of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone sourced from three different commercial suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Experimental Overview
Purity analysis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone samples from three commercial vendors (designated as Supplier A, Supplier B, and Supplier C) was performed. The primary analytical technique employed was reverse-phase HPLC with UV detection, a widely accepted method for purity determination of organic compounds.[3] Proton NMR (¹H NMR) spectroscopy was used as a complementary technique to confirm the structure of the main component and to identify any residual starting materials or synthesis-related byproducts.
Caption: Experimental workflow for the comparative purity analysis.
Quantitative Purity Assessment by HPLC
The purity of the samples from the three suppliers was determined by HPLC analysis. The results, summarized in the table below, indicate that all suppliers provide 2-Bromo-4'-benzyloxy-3'-nitroacetophenone with a purity level of over 98%, which is consistent with the typical purities advertised by various chemical suppliers.[4][5] However, discernible differences in the impurity profiles were observed.
| Supplier | Purity by HPLC (%) | Major Impurity (%) | Starting Material (%) |
| Supplier A | 99.5 | 0.25 | 0.15 |
| Supplier B | 98.2 | 0.85 | 0.50 |
| Supplier C | 99.1 | 0.40 | 0.20 |
Table 1: Comparative Purity of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone from Different Suppliers
Supplier A provided the material with the highest purity at 99.5%, exhibiting the lowest levels of both the major impurity and unreacted starting material. Supplier B's product showed the lowest purity at 98.2%, with a significantly higher percentage of the major impurity and residual starting material. Supplier C offered a product with an intermediate purity of 99.1%.
Impurity Identification by ¹H NMR Spectroscopy
¹H NMR spectroscopy was employed to confirm the chemical structure of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone and to identify the nature of the impurities detected by HPLC. The spectra of all samples were consistent with the expected structure of the target compound.
The major impurity was identified as the unbrominated starting material, 4'-benzyloxy-3'-nitroacetophenone. This is a common process-related impurity that can arise from an incomplete bromination reaction during synthesis.[6][7] The presence of this starting material was confirmed by the characteristic signals in the ¹H NMR spectra of the samples from all three suppliers, with the highest concentration observed in the sample from Supplier B.
Caption: Simplified synthetic pathway and potential impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
Conclusion
The purity of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone can vary between different commercial suppliers. While all tested samples met a minimum purity specification of 98%, the levels and types of impurities differed. For applications where high purity is critical to minimize side reactions and simplify downstream processing, such as in the synthesis of pharmaceutical compounds, a thorough evaluation of the starting material from various suppliers is recommended. Based on this comparative analysis, the material from Supplier A demonstrated the highest purity and would be the preferred choice for demanding synthetic applications. Researchers and drug development professionals should consider performing in-house quality control on critical starting materials to ensure the robustness and reproducibility of their synthetic processes.
References
- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 43229-01-2 | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone - Synblock [synblock.com]
- 5. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone, CasNo.43229-01-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [guidechem.com]
Safety Operating Guide
Proper Disposal of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS No. 43229-01-2).
Chemical Safety Profile:
This compound is a multi-substituted aromatic ketone. Its structure, containing a brominated carbon, a nitro group, and a benzyloxy ether, contributes to its hazardous properties.[1] Understanding these hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2A/1) | H318/H319: Causes serious eye damage/irritation[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3][4][5] |
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.[6]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or perforations before use.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]
-
Lab Coat: A full-sleeved lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Protocol:
1. Waste Segregation:
-
Solid Waste:
-
Place any unused or expired this compound directly into a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and paper towels, must be disposed of as hazardous waste.
-
Place these items in a separate, sealed bag or container labeled "Halogenated Organic Waste" or as directed by your EHS office.
-
-
Solutions:
-
If the compound is in solution, it must be collected in a designated, sealed, and properly labeled waste container for halogenated organic liquids.
-
Avoid mixing with non-halogenated waste to prevent costly and complex disposal procedures.
-
2. Waste Container Labeling:
Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[8]
-
Ensure containers are tightly sealed to prevent the release of vapors.[7]
-
Keep waste containers in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations.[7][8] All disposal must be handled by a licensed professional waste disposal service.[3]
Experimental Workflow for Disposal:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | C15H12BrNO4 | CID 11089410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 43229-01-2|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS 43229-01-2). Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the hazardous characteristics of its structural components: a nitrophenyl group and an alpha-bromo ketone moiety. This compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following personal protective equipment is essential to mitigate exposure risks.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Mandatory to protect eyes from potential splashes.[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard, such as during bulk transfers or reactions.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's resistance data for specific breakthrough times.[1][2] Double gloving may be necessary for added protection.[2] |
| Body Protection | Laboratory Coat | Required to protect against contamination of personal clothing and skin.[1][4] |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of splashes.[5] | |
| Respiratory Protection | Chemical Fume Hood | All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1] |
| N95 Respirator or higher | May be required for situations with a potential for aerosolization outside of a fume hood, based on a risk assessment. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The recommended storage temperature is between 2-8°C.[6]
2. Handling and Experimentation:
-
All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.[8]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4][8]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to the appropriate safety personnel.[1]
Disposal Plan
Proper disposal of this compound and its containers is a critical final step to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
This compound is a halogenated organic compound due to the presence of bromine.[9]
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10][11]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. The disposal of halogenated waste is more complex and costly, often requiring incineration.[11][12][13]
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste.
-
After rinsing, the container can be disposed of according to institutional guidelines.
| Waste Type | Container Label | Disposal Notes |
| Solid this compound | Halogenated Organic Waste | |
| Solutions containing the compound | Halogenated Organic Waste | |
| Contaminated labware (gloves, pipette tips, etc.) | Halogenated Organic Waste | |
| Rinsate from cleaning glassware | Halogenated Organic Waste | Collect in a sealed container. |
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and decision-making process for waste disposal.
Caption: Experimental workflow for handling this compound.
Caption: Decision logic for proper waste segregation of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. benchchem.com [benchchem.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
